PLX73086
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX73086; PLX-73086; PLX 73086; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Target of PLX73086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells.[1] Developed by Plexxikon, this compound has emerged as a valuable research tool, primarily distinguished by its inability to cross the blood-brain barrier (BBB).[1] This unique characteristic allows for the specific investigation of the roles of peripheral macrophages without directly affecting microglia within the central nervous system (CNS), thus enabling researchers to dissect the distinct contributions of these two cell populations in various physiological and pathological processes.[1]
This technical guide provides an in-depth overview of the molecular target of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Target: Colony-Stimulating Factor 1 Receptor (CSF1R)
The primary molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms or CD115. CSF1R is a cell surface receptor tyrosine kinase that plays a pivotal role in regulating the development and function of macrophages and their progenitors. The binding of its natural ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events crucial for cell survival and proliferation.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the CSF1R kinase domain. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking downstream signaling and leading to the depletion of CSF1R-dependent cells, such as peripheral macrophages and tumor-associated macrophages (TAMs).[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value (IC50) | Assay Conditions |
| CSF1R Phosphorylation (CSF-1 stimulated) | 26 nM | Cell-based assay |
| CSF1R Phosphorylation (IL-34 stimulated) | 33 nM | Cell-based assay |
| Cell Viability (CSF-1 dependent) | 38 nM | Growth factor-dependent cell line |
| Cell Viability (IL-34 dependent) | 40 nM | Growth factor-dependent cell line |
Table 1: In Vitro Potency of this compound [1]
| Kinase Target | Selectivity |
| CSF1R | Primary Target |
| PDGFRα | Exhibits selectivity over this related kinase |
| PDGFRβ | Exhibits selectivity over this related kinase |
| FLT3 | Exhibits selectivity over this related kinase |
| KIT | Exhibits selectivity over this related kinase |
Table 2: Kinase Selectivity Profile of this compound [1]
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers a downstream signaling cascade that is inhibited by this compound. The following diagram illustrates this pathway.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols for assays commonly used to characterize CSF1R inhibitors like this compound.
CSF1R Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated CSF1R kinase domain.
Objective: To determine the IC50 value of this compound for CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the CSF1R enzyme and the peptide substrate in kinase buffer.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a typical CSF1R biochemical kinase assay.
Cell-Based CSF1R Phosphorylation Assay
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting CSF1R phosphorylation.
Materials:
-
A cell line endogenously expressing CSF1R (e.g., THP-1, M-NFS-60) or a cell line engineered to overexpress CSF1R.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Serum-free medium.
-
Recombinant human CSF-1.
-
This compound (or other test compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA kit for phosphorylated CSF1R (pY723) or antibodies for Western blotting (anti-pCSF1R and anti-total CSF1R).
Procedure (ELISA-based):
-
Seed cells in a 96-well plate and culture overnight.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.
-
Prepare a serial dilution of this compound in serum-free medium and add it to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulate the cells with CSF-1 at a final concentration of 100 ng/mL for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Perform the phospho-CSF1R ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to antibody-coated plates.
-
Develop the signal and read the absorbance on a plate reader.
-
Normalize the phospho-CSF1R signal to the total protein concentration in each lysate.
-
Calculate the IC50 value from the dose-response curve.
Caption: Workflow for a cell-based CSF1R phosphorylation assay.
In Vivo Macrophage Depletion Study
This type of study assesses the ability of this compound to deplete macrophages in peripheral tissues of a living organism.
Objective: To confirm the in vivo activity and peripheral selectivity of this compound.
Materials:
-
Laboratory mice (e.g., C57BL/6).
-
This compound formulated in rodent chow or a suitable vehicle for oral gavage.
-
Control chow or vehicle.
-
Tissue collection and processing reagents (e.g., formalin, paraffin).
-
Antibodies for immunohistochemistry (e.g., anti-F4/80 or anti-Iba1 for macrophages/microglia).
-
Microscope for imaging.
Procedure:
-
Acclimate mice and divide them into control and treatment groups.
-
Administer this compound-formulated chow or vehicle chow to the respective groups for a specified period (e.g., 7-21 days).
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect tissues of interest (e.g., liver, spleen, lung, brain).
-
Process the tissues for immunohistochemistry.
-
Stain tissue sections with antibodies against macrophage markers (e.g., F4/80 for peripheral macrophages) and microglia markers (e.g., Iba1 for brain microglia).
-
Image the stained sections using a microscope.
-
Quantify the number of macrophages and microglia in each tissue to determine the extent of depletion.
References
PLX73086: A Deep Dive into its CSF1R Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, PLX73086. We will delve into its selectivity profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Tenet: Selective Inhibition of CSF1R
This compound is a potent and selective small molecule inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] Its mechanism of action involves binding to the ATP-binding pocket of CSF1R, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This targeted inhibition leads to the depletion of CSF1R-dependent cells, most notably peripheral macrophages.
A defining characteristic of this compound is its inability to cross the blood-brain barrier.[1] This property makes it an invaluable research tool to delineate the distinct roles of peripheral macrophages from microglia in the central nervous system (CNS), as it selectively depletes the former while leaving the latter largely unaffected.[1]
Quantitative Analysis of CSF1R Inhibition
The inhibitory activity of this compound against CSF1R has been quantified in various cell-based assays. These assays measure the concentration of the inhibitor required to block 50% of the receptor's activity (IC50).
| Target/Assay | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26[1] |
| CSF1R Phosphorylation | IL-34 | 33[1] |
| Viability of CSF-1 Dependent Cells | CSF-1 | 38[1] |
| Viability of IL-34 Dependent Cells | IL-34 | 40[1] |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15[1] |
Kinase Selectivity Profile
This compound exhibits significant selectivity for CSF1R over other closely related kinases, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), Fms-like Tyrosine Kinase 3 (FLT3), and KIT.[1] This high selectivity minimizes off-target effects, ensuring that the observed biological outcomes can be confidently attributed to the inhibition of the CSF1R pathway. While a comprehensive panel of IC50 values against a wide range of kinases is not publicly available, the reported selectivity underscores its utility as a precise pharmacological tool.
The CSF1R Signaling Cascade
Upon binding of its ligands, Colony Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that regulate cell survival, proliferation, differentiation, and migration.
Caption: CSF1R signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for key experiments.
Biochemical Kinase Activity Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated CSF1R kinase domain.
References
PLX73086 for the Study of Tumor-Associated Macrophages: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of PLX73086, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, and its application in the study of tumor-associated macrophages (TAMs). We will cover its mechanism of action, present quantitative data from relevant studies, detail experimental protocols, and visualize key pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as M-CSFR or CD115.[1] CSF1R is a critical cell-surface receptor for the cytokine CSF1, which governs the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1][2] By binding to CSF1R with high affinity, this compound effectively blocks the receptor's activation and its downstream signaling cascades.[1][2][3]
A defining and crucial characteristic of this compound is its inability to cross the blood-brain barrier (BBB).[1] This property distinguishes it from other CSF1R inhibitors like PLX5622 and PLX3397, making it an invaluable research tool.[1][4] It allows for the specific depletion and study of peripheral macrophage populations, including TAMs, without confounding effects on microglia, the resident macrophages of the central nervous system.[1][5] This enables researchers to precisely dissect the distinct roles of peripheral versus central myeloid cells in various disease models.[1]
Mechanism of Action and Impact on TAMs
The primary mechanism of this compound is the competitive inhibition of ATP binding to the CSF1R kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby halting the downstream signaling pathways essential for macrophage function and survival.[1][2]
Key Effects on the Tumor Microenvironment (TME):
-
Depletion of TAMs: The survival of most TAMs is dependent on CSF1R signaling. Administration of this compound leads to a significant reduction in the number of TAMs within the tumor microenvironment.[2] This depletion is observed across various peripheral tissues, including the liver, lung, and spleen.[1]
-
Reprogramming of Remaining TAMs: Beyond simple depletion, CSF1R blockade can alter the phenotype of the remaining macrophages. Studies with CSF1/CSF1R inhibitors have shown a shift from an immunosuppressive, pro-tumorigenic M2-like phenotype towards a more pro-inflammatory, anti-tumor M1-like state.[6] This includes the downregulation of immunosuppressive genes like Il10 and Arg1 and the upregulation of genes associated with anti-tumor immunity, such as Il12a and Cxcl10.[7]
-
Enhanced Antigen Presentation: CSF1R inhibition has been observed to markedly increase the surface expression of MHC Class II molecules on TAMs, suggesting an enhanced capacity for antigen presentation to T cells.[7][8]
-
Increased T Cell Infiltration: By reducing the number of immunosuppressive TAMs, this compound and other CSF1R inhibitors can create a more favorable environment for anti-tumor immune responses. This often results in an increased infiltration and activation of cytotoxic CD8+ T cells into the tumor.[9]
Quantitative Data on CSF1R Inhibition
The following tables summarize representative quantitative data from studies utilizing CSF1R inhibitors to modulate the tumor microenvironment. Note that data may be from different CSF1R inhibitors but illustrates the expected effects of this drug class.
Table 1: Effect of CSF1R Inhibition on Immune Cell Populations in Tumors
| Cell Population | Treatment Group | % of Total Live Cells (Mean ± SEM) | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| Total TAMs | Vehicle Control | 15.2 ± 2.1 | - | [9] |
| BLZ945 (CSF1R Inhibitor) | 4.5 ± 1.3 | ↓ 3.4-fold | [9] | |
| CD8+ T Cells | Vehicle Control | 1.8 ± 0.5 | - | [9] |
| BLZ945 (CSF1R Inhibitor) | 4.1 ± 0.9 | ↑ 2.3-fold | [9] | |
| CD206Hi TAMs | Vehicle Control | 8.5% of total cells | - | [7] |
| αCSF1 Antibody (8 days) | 1.5% of total cells | ↓ 5.7-fold | [7] | |
| CD206Low TAMs | Vehicle Control | 4.0% of total cells | - | [7] |
| | αCSF1 Antibody (8 days) | 2.5% of total cells | ↓ 1.6-fold |[7] |
Table 2: Gene Expression Changes in TAMs Following CSF1R Blockade
| Gene | Function | Fold Change vs. Control (αCSF1 Ab) | Reference |
|---|---|---|---|
| Arg1 | Immunosuppression | ↓ 4.0-fold | [7] |
| Il10 | Immunosuppressive Cytokine | ↓ 3.5-fold | [7] |
| Pdcd1lg2 (PD-L2) | Immune Checkpoint Ligand | ↓ 2.5-fold | [7] |
| Cxcl10 | T Cell Chemoattractant | ↑ 8.0-fold | [7] |
| Nos2 (iNOS) | Pro-inflammatory Enzyme | ↑ 6.0-fold | [7] |
| Il12a | Pro-inflammatory Cytokine | ↑ 5.0-fold |[7] |
Experimental Protocols
In Vivo Tumor Studies with this compound
This protocol describes a general framework for evaluating the efficacy of this compound in a syngeneic mouse tumor model.
Materials and Reagents:
-
Syngeneic tumor cells (e.g., MC38, CT26, RENCA)[10]
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
This compound formulated in rodent chow (e.g., from Plexxikon Inc. or commercial vendors)
-
Control rodent chow (without the drug)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Culture tumor cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend at a concentration of 1-5 x 106 cells/100 µL. Inject the cell suspension subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors are palpable or reach a predetermined size (e.g., 50-100 mm³), randomize mice into control and treatment groups. Provide the respective groups with either control chow or chow formulated with this compound.[1]
-
Tumor Growth Monitoring: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice. Excise tumors for downstream analysis such as flow cytometry or immunohistochemistry.
Flow Cytometry for TAM and T Cell Analysis
This protocol outlines the analysis of tumor-infiltrating immune cells following this compound treatment.
Materials and Reagents:
-
Excised tumors
-
Digestion Buffer: RPMI medium containing Liberase TL (0.2 mg/ml) and DNase I (20 U/ml).[10]
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA
-
Red Blood Cell Lysis Buffer
-
Fc Block (anti-CD16/CD32 antibody)
-
Fluorescently-conjugated antibodies (see example panel below)[7][10]
-
TAM Panel: CD45, CD11b, F4/80, Ly6C, Ly6G, MHCII, CD206
-
T Cell Panel: CD45, CD3, CD4, CD8, FoxP3, Ki67, IFN-γ
-
-
Live/Dead stain (e.g., Zombie Aqua™, Fixable Viability Dye)
Procedure:
-
Single-Cell Suspension: Mince the excised tumor tissue finely and place it in the Digestion Buffer. Incubate at 37°C for 30-45 minutes with agitation.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Staining: a. Stain with a Live/Dead marker according to the manufacturer's protocol. b. Block Fc receptors with anti-CD16/CD32 antibody to prevent non-specific binding. c. Add the cocktail of surface-staining antibodies and incubate for 30 minutes on ice in the dark. d. For intracellular staining (e.g., FoxP3, Ki67, IFN-γ), fix and permeabilize the cells after surface staining, then add the intracellular antibody cocktail.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Gating Strategy: First, gate on live, single cells. Then, identify immune cells (CD45+). From the CD45+ population, TAMs can be identified as CD11b+F4/80+. T cells can be identified as CD3+, with further sub-gating for CD4+ and CD8+ populations.[7][8]
Mandatory Visualizations
Signaling Pathway of CSF1R and Inhibition by this compound
Caption: CSF1R signaling pathway and its inhibition by this compound.
Experimental Workflow for Studying TAMs with this compound
Caption: A typical in vivo experimental workflow using this compound.
Logical Framework of this compound's Anti-Tumor Effect
Caption: Logical cascade of this compound's anti-tumor mechanism.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of tumor-associated macrophage depletion by CSF1R blockade is highly dependent on the tumor model and timing of treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Applications of PLX73086: A Peripherally-Restricted CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PLX73086, also known as AC708, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical tyrosine kinase that governs the survival, proliferation, and differentiation of myeloid cells.[1][2] A defining feature of this compound is its inability to cross the blood-brain barrier (BBB), restricting its activity to the periphery.[1][2] This characteristic makes it an invaluable and unique tool in preclinical research, enabling the specific depletion of peripheral macrophage populations while leaving central nervous system (CNS) microglia unaffected.[1][3][4][5] This guide provides an in-depth overview of this compound's mechanism of action, summarizes key in vitro and in vivo data, and presents detailed experimental protocols and signaling pathway diagrams to facilitate its application in research settings.
Mechanism of Action
This compound exerts its biological effect by targeting the ATP-binding pocket of the CSF1R tyrosine kinase. Upon binding, it blocks the receptor's activation by its natural ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] This action prevents receptor phosphorylation and inhibits downstream signal transduction cascades crucial for myeloid cell function.[1][2][6] The ultimate outcome is the depletion of CSF1R-dependent cells, most notably peripheral macrophages and tumor-associated macrophages (TAMs), through the inhibition of essential survival and proliferation pathways.[1][7]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. qeios.com [qeios.com]
PLX73086 in neuroinflammation research
An In-Depth Technical Guide to PLX73086 in Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and autoimmune conditions.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response.[2][3] The Colony-Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase receptor essential for the survival, proliferation, and differentiation of microglia and peripheral macrophages.[2][4] This dependency makes CSF1R a compelling therapeutic target for modulating the immune response in the CNS.[4][5]
This compound, also known as AC708, is a potent and highly selective small-molecule inhibitor of CSF1R.[6] Its defining characteristic is its inability to cross the blood-brain barrier (BBB).[6][7] This property makes this compound a unique and invaluable research tool, enabling scientists to selectively deplete CSF1R-dependent macrophages in the periphery without significantly affecting the microglial population within the CNS.[6] This allows for the precise dissection of the distinct roles that peripheral macrophages and central microglia play in various models of neuroinflammation.
Mechanism of Action
This compound exerts its effect by inhibiting the intrinsic kinase activity of the CSF1R. The signaling cascade is initiated when a ligand, either Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), binds to the extracellular domain of CSF1R.[6] This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[4]
This phosphorylation event serves as a docking site for various signaling proteins, leading to the activation of downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for promoting cell survival and proliferation.[4] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of CSF1R.[4][6] This occupation prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor activation and abrogating all downstream signaling required for cell viability.[6]
Data Presentation
The efficacy and selectivity of this compound have been characterized in cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound
| Ligand | Assay | IC50 Value | Reference |
|---|---|---|---|
| CSF-1 | CSF1R Phosphorylation | 26 nM | [6] |
| IL-34 | CSF1R Phosphorylation | 33 nM |[6] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity vs. Off-Targets | Reference |
|---|---|---|
| CSF1R | Primary Target | [6] |
| PDGFRα | Selective over this kinase | [6] |
| PDGFRβ | Selective over this kinase | [6] |
| FLT3 | Selective over this kinase | [6] |
| KIT | Selective over this kinase |[6] |
Experimental Protocols
The primary application of this compound is the in vivo depletion of peripheral macrophages to investigate their contribution to disease pathology, distinct from that of CNS-resident microglia.
Key Experiment: In Vivo Selective Peripheral Macrophage Depletion
This protocol provides a generalized workflow for using this compound in a mouse model of neuroinflammation. Specific parameters such as animal strain, disease induction method, and dosage should be optimized for the specific research question.
-
Objective: To assess the role of peripheral macrophages in a CNS disease model by selectively depleting them with the BBB-impermeable CSF1R inhibitor, this compound.
-
Materials:
-
Experimental animals (e.g., C57BL/6 mice).
-
This compound (AC708).
-
Vehicle control.
-
Standard rodent chow for formulation.
-
Reagents for disease induction (e.g., Lipopolysaccharide (LPS), myelin oligodendrocyte glycoprotein (MOG) for EAE).
-
Reagents for tissue analysis (e.g., antibodies for immunohistochemistry/flow cytometry, RNA extraction kits for qPCR).
-
-
Methodology:
-
Chow Formulation: Prepare two batches of rodent chow: one with vehicle control and one formulated with this compound. CSF1R inhibitors are commonly administered via chow for stable, long-term dosing.[4][8][9]
-
Animal Acclimation & Grouping: Acclimate animals to the housing conditions before randomly assigning them to a Control group (vehicle chow) or a Treatment group (this compound chow).
-
Depletion Phase: Provide the respective diets to the mice for a period sufficient to achieve macrophage depletion, typically 21 days.[7][9]
-
Disease Induction: At the end of the depletion phase, induce the neuroinflammatory disease model of choice in both groups.
-
Behavioral Analysis: Conduct relevant behavioral tests to assess functional outcomes related to the disease model (e.g., motor scoring, cognitive tests).
-
Tissue Collection: At the experimental endpoint, euthanize the animals and perfuse with saline. Collect both CNS tissues (brain, spinal cord) and peripheral tissues (spleen, liver).
-
Confirmation of Depletion & Analysis:
-
Peripheral Depletion: Process peripheral tissues (e.g., spleen) for flow cytometry or immunohistochemistry to confirm the depletion of macrophages (e.g., F4/80+ cells).
-
Microglia Sparing: Process CNS tissue sections using immunohistochemistry for microglial markers (e.g., Iba1, P2ry12) to confirm that the central microglial population remains intact.[3][7]
-
Outcome Analysis: Quantify markers of neuroinflammation (e.g., cytokine mRNA levels via qPCR), neuronal damage, or other disease-specific pathological hallmarks in the CNS tissues. Compare results between the Control and this compound-treated groups.
-
-
References
- 1. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ontogeny and colonization of embryonic border-associated macrophages and their role in neurodevelopment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Differentiating Microglia and Peripheral Macrophage Function Using the CSF1R Inhibitor PLX73086
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of the use of PLX73086, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), as a tool to dissect the distinct roles of central nervous system (CNS) resident microglia and peripheral macrophages in health and disease.
Introduction: The Challenge of Distinguishing Microglia and Macrophages
Microglia, the resident immune cells of the CNS, and peripheral macrophages share a common myeloid lineage and many cell surface markers, making it challenging to differentiate their specific contributions to neuroinflammation and CNS pathologies. Both cell types are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1] In disease states, the blood-brain barrier (BBB) can be compromised, allowing peripheral macrophages to infiltrate the CNS, further complicating the identification of cell-specific functions.[2]
A key pharmacological strategy to overcome this challenge involves the use of CSF1R inhibitors with differential BBB permeability. This compound is a potent CSF1R inhibitor that is impermeable to the BBB.[3][4] This characteristic allows for the selective depletion of peripheral macrophage populations while leaving the CNS microglia pool largely intact.[4] By comparing the effects of the BBB-impermeable this compound with a BBB-penetrant CSF1R inhibitor, such as PLX5622 (which depletes both populations), researchers can effectively isolate the functional contributions of each cell type.[4][5]
Mechanism of Action: CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a cell surface tyrosine kinase. Its activation by ligands, primarily CSF1 (colony-stimulating factor 1) and IL-34 (interleukin-34), triggers a signaling cascade essential for myeloid cell function. This compound acts as a competitive inhibitor, binding to the ATP-binding pocket of the CSF1R kinase domain, thereby blocking downstream signaling and leading to apoptosis in dependent cells like macrophages.[1][6]
Caption: CSF1R signaling pathway and inhibition by this compound.
Data Presentation: Efficacy of Selective Depletion
Studies have demonstrated the high efficacy of this compound in depleting peripheral macrophages without significantly affecting CNS microglia. This selective action is the cornerstone of its utility.
Table 1: Comparative Depletion of Myeloid Cells with CSF1R Inhibitors
| Compound | Target Cells | Brain Penetrance | Peripheral Macrophage Depletion | Microglia Depletion | Reference |
|---|---|---|---|---|---|
| This compound | Peripheral Macrophages | No | ~80-90% | No significant change | [4],[7] |
| PLX5622 | Microglia & Macrophages | Yes | High | >80% |[4],[1],[8] |
Table 2: Quantitative Effects of this compound Treatment
| Organ | Cell Type | Treatment Duration | Depletion Percentage | Key Finding | Reference |
|---|---|---|---|---|---|
| Liver | Macrophages (Kupffer cells) | 14 days | Significant Ablation | Confirms peripheral action | [4] |
| Lung | Macrophages | 14 days | Significant Ablation | Confirms peripheral action | [4] |
| Spleen | Macrophages | 14 days | Significant Ablation | Confirms peripheral action | [4] |
| Kidney | Macrophages | 14 days | Significant Ablation | Confirms peripheral action | [4] |
| Brain | Microglia | 14 days | No significant change | Confirms lack of BBB penetrance |[4],[7] |
Experimental Design and Protocols
A robust experimental design to differentiate microglia and macrophage function involves comparing groups treated with a vehicle, this compound, and a brain-penetrant CSF1R inhibitor like PLX5622.
Caption: Logical workflow for differentiating cell function.
Protocol: In Vivo Selective Depletion of Peripheral Macrophages
This protocol describes the administration of this compound through a formulated diet to achieve selective macrophage depletion in mice.
-
Compound Formulation:
-
This compound is typically formulated into standard rodent chow. A common control diet is the chow without the compound.
-
Work with a certified provider to ensure homogenous mixing and correct dosage.
-
-
Animal Dosing and Administration:
-
Acclimation: House animals for at least one week prior to the study to acclimate them to the housing conditions and standard chow.
-
Treatment: Replace the standard chow with the this compound-formulated diet.
-
Duration: A treatment period of 14 to 21 days is generally sufficient to achieve significant depletion of peripheral macrophages.[4][7]
-
Monitoring: Monitor animal weight and food consumption to ensure the diet is well-tolerated.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the animals and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Collect both CNS tissue (brain, spinal cord) and peripheral organs (spleen, liver, lungs) for analysis.
-
Protocol: Isolation and Analysis of Microglia and Macrophages
This protocol outlines the steps for isolating myeloid cells from brain tissue for subsequent analysis, typically by flow cytometry, to confirm the specificity of depletion.
-
Brain Tissue Preparation:
-
Enzymatic Digestion:
-
Cell Isolation:
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
To separate microglia and other mononuclear cells from myelin and debris, perform a density gradient centrifugation (e.g., using Percoll).
-
Carefully layer the cell suspension onto the density gradient and centrifuge. Myelin will form a layer at the top, while mononuclear cells, including microglia, will be enriched at the interphase.
-
Collect the mononuclear cell layer.
-
-
Flow Cytometry Analysis:
-
Wash the collected cells in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies.
-
Core Staining Panel:
-
Extended Staining Panel (for further specificity):
-
Acquire data on a flow cytometer and analyze the cell populations to quantify the depletion efficacy.
-
Summary and Conclusion
This compound is an invaluable research tool that leverages a key physiological barrier—the BBB—to enable the selective depletion of peripheral macrophages. By employing a rigorous experimental design that includes BBB-penetrant counterparts like PLX5622 and appropriate controls, researchers can effectively delineate the specific functional roles of resident microglia versus infiltrating macrophages. This technical guide provides the foundational knowledge, data, and protocols necessary for scientists to integrate this powerful pharmacological approach into their research, ultimately advancing our understanding of neuro-immune interactions in the CNS.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qeios.com [qeios.com]
- 7. Microglia facilitate and stabilize the response to general anesthesia [elifesciences.org]
- 8. thno.org [thno.org]
- 9. Video: Characterization and Isolation of Mouse Primary Microglia by Density Gradient Centrifugation [jove.com]
- 10. biocompare.com [biocompare.com]
Methodological & Application
Application Notes and Protocols for PLX73086 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the survival, proliferation, and differentiation of macrophages.[1][2][3] A distinguishing feature of this compound is its inability to cross the blood-brain barrier, making it an invaluable research tool for selectively depleting peripheral macrophage populations without affecting microglia in the central nervous system.[1] This allows for the specific investigation of the role of peripheral macrophages in various physiological and pathological processes. These application notes provide a summary of its characteristics and a detailed protocol for its use in mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Target | Parameter | Value | Reference |
| CSF1R | IC50 (CSF-1 mediated phosphorylation) | 26 nM | [2] |
| CSF1R | IC50 (IL-34 mediated phosphorylation) | 33 nM | [2] |
Table 2: Recommended Dosing for this compound in Mouse Models
| Parameter | Recommendation | Reference |
| Mouse Strain | Tg2541, Wild-type | [4][5] |
| Dosage | 200 mg/kg | [4][5] |
| Administration Route | Oral (formulated in diet) | [4][5] |
| Treatment Duration | 2 to 7 months (chronic) | [4][5] |
Signaling Pathway
This compound acts by inhibiting the CSF1R signaling pathway. Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for macrophage survival and proliferation. This compound blocks this initial activation step.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for the oral administration of this compound to mice for the selective depletion of peripheral macrophages.
Objective: To achieve selective depletion of peripheral macrophages in mice using this compound.
Materials:
-
This compound powder
-
Standard mouse chow (e.g., AIN-76A)
-
Precision scale
-
Blender or food processor
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol: Formulation of this compound-medicated Chow (200 mg/kg)
-
Calculate the required amount of this compound: Based on the desired concentration (200 mg of this compound per kg of chow), calculate the total amount of drug needed for the batch of medicated chow you intend to prepare.
-
Weighing: Accurately weigh the calculated amount of this compound powder using a precision scale.
-
Grinding: Grind the standard mouse chow into a fine powder using a blender or food processor. This ensures a homogenous mixture.
-
Mixing: Gradually add the weighed this compound powder to the powdered chow in the blender. Mix thoroughly for at least 5-10 minutes to ensure even distribution of the drug.
-
Pelleting (Optional): If a pellet press is available, the mixed powder can be re-pelleted into chow pellets for easier administration to the mice.
-
Storage: Store the medicated chow in a sealed, airtight container at 4°C, protected from light.
Protocol: In Vivo Administration
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before starting the treatment.
-
Baseline Controls: Before initiating treatment, it is advisable to collect baseline blood samples or tissue biopsies to determine the normal macrophage populations.
-
Administration: Provide the this compound-medicated chow ad libitum to the experimental group of mice. The control group should receive the same standard chow without the drug.
-
Monitoring: Monitor the mice daily for any signs of toxicity or adverse effects. Body weight should be recorded regularly (e.g., twice a week).[4][5]
-
Duration of Treatment: The duration of treatment will depend on the experimental design. Chronic studies have administered this compound for 2 to 7 months.[4][5]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., spleen, liver, lungs, and peripheral blood) for analysis of macrophage depletion.
Workflow Diagram
Caption: Experimental workflow for in vivo studies using this compound.
Safety and Considerations
-
In studies using Tg2541 and wild-type mice, chronic oral administration of this compound at 200 mg/kg did not show significant effects on body weight or plasma neurofilament light chain (NfL) levels, suggesting a good safety profile for peripheral administration.[4][5]
-
As this compound does not cross the blood-brain barrier, it is a suitable tool for specifically studying the roles of peripheral macrophages. For studies requiring depletion of microglia, brain-penetrant CSF1R inhibitors such as PLX5622 or PLX3397 should be considered.
-
The efficiency of macrophage depletion should be verified for each study, as it can vary depending on the mouse strain, age, and tissue being analyzed. Standard methods for verification include flow cytometry and immunohistochemistry.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PLX73086 In Vivo Administration
These application notes provide detailed protocols for the in vivo administration of PLX73086, a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor. The information is intended for researchers, scientists, and drug development professionals conducting preclinical studies.
Data Presentation: In Vivo Administration of CSF1R Inhibitors
The following tables summarize quantitative data for the in vivo administration of this compound and other commonly used CSF1R inhibitors for reference.
| Compound | Administration Route | Dosage | Vehicle | Species | Duration | Purpose |
| This compound | Oral (formulated chow) | 200 mg/kg in AIN-76A chow[1] | AIN-76A standard chow | Mouse | 2-7 months (chronic)[1] | Peripheral CSF1R inhibition[1] |
| This compound | Oral (formulated chow) | Not specified | Formulated diet | Mouse | 14 days[2] | Peripheral macrophage depletion[2] |
| PLX5622 | Oral (formulated chow) | 1200 mg/kg in AIN-76A chow | AIN-76A standard chow | Mouse | 3 days to 5 weeks | Microglia depletion |
| PLX3397 | Oral (formulated chow) | 275 mg/kg in AIN-76A chow | AIN-76A standard chow | Mouse | Chronic | Microglia modulation |
| PLX5622 | Oral Gavage | 65 mg/kg body weight | 2% HPMC, 25% Polysorbate 80 in DMSO/water | Mouse | Daily | Neuropathic pain study |
| GW2580 | Oral Gavage | 80 mg/kg/day | 0.1% Tween 80, 0.5% HPMC in water | Mouse | 8 days | Microglia modulation |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Formulated Chow
This protocol is based on direct evidence of this compound administration in mice and is recommended for studies aiming for peripheral CSF1R inhibition.[1]
Materials:
-
This compound compound
-
AIN-76A standard rodent chow
-
Custom diet formulation service (e.g., Research Diets, Inc.)
-
Experimental animals (mice)
-
Standard animal housing and monitoring equipment
Procedure:
-
Diet Formulation:
-
Contact a reputable custom diet vendor (e.g., Research Diets, Inc.).
-
Request the formulation of AIN-76A standard chow containing this compound at a concentration of 200 mg/kg.[1]
-
Ensure the control diet is the identical AIN-76A formulation without the active compound.
-
-
Acclimation:
-
House the animals in the experimental facility for a minimum of one week to acclimate to the environment and standard chow.
-
-
Treatment:
-
Replace the standard chow with the this compound-formulated chow for the treatment group.
-
Provide the control AIN-76A chow to the control group.
-
Ensure ad libitum access to the respective diets and water.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Measure body weight and food consumption regularly (e.g., weekly) to assess for any compound-related effects.
-
-
Duration:
Protocol 2: Oral Gavage Administration of a CSF1R Inhibitor (Reference Protocol)
This protocol is a general guideline for oral gavage administration and is based on protocols for other CSF1R inhibitors. It is crucial to optimize the vehicle and dosage specifically for this compound.
Materials:
-
This compound compound
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Hydroxypropyl methylcellulose (HPMC), Polysorbate 80, Corn oil)
-
Sterile water or saline
-
Oral gavage needles (flexible plastic or stainless steel, appropriate size for the animal)
-
Syringes
-
Vortex mixer and/or sonicator
-
Experimental animals (mice)
Procedure:
-
Vehicle and Compound Preparation (Example):
-
Prepare the vehicle solution. For example, a vehicle for PLX5622 consists of 2% HPMC and 25% Polysorbate 80 in sterile water.
-
Prepare a stock solution of this compound in DMSO.
-
On each day of dosing, dilute the this compound stock solution with the vehicle to the final desired concentration. Vortex or sonicate to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the volume to be administered (typically 5-10 ml/kg for mice).
-
-
Animal Handling and Gavage:
-
Properly restrain the mouse to immobilize the head and body.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the compound suspension.
-
Carefully withdraw the needle.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Observe the animal for any signs of distress, aspiration, or injury immediately after the procedure and at regular intervals.
-
Monitor body weight daily or as required by the experimental design.
-
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Studies
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX73086 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] Its mechanism of action involves blocking the activation of CSF1R by its ligands, CSF-1 and IL-34, thereby inhibiting downstream signaling pathways.[1] Due to its high selectivity, this compound is a valuable research tool for investigating the roles of CSF1R-dependent cells in various physiological and pathological processes. A key characteristic of this compound is its inability to cross the blood-brain barrier, making it particularly useful for distinguishing the effects of peripheral macrophage depletion from those on central nervous system microglia in in vivo studies. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments.
Chemical Properties and Storage
| Property | Value | Reference |
| IUPAC Name | N/A | [1] |
| Synonyms | PLX-73086, AC708 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell-based assays.
| Assay Description | Target/Cell Type | IC50 (nM) | Reference |
| Inhibition of cell viability in the presence of CSF-1 | Growth-factor dependent cells | 38 | [1] |
| Inhibition of cell viability in the presence of IL-34 | Growth-factor dependent cells | 40 | [1] |
| Inhibition of CSF-1-mediated differentiation and survival | Primary human osteoclasts | 15 | [1] |
| Inhibition of CSF-1-mediated CSF1R phosphorylation | Cell-based assay | 26 | [1] |
| Inhibition of IL-34-mediated CSF1R phosphorylation | Cell-based assay | 33 | [1] |
Signaling Pathway
This compound inhibits the autophosphorylation of CSF1R upon ligand binding (CSF-1 or IL-34), which in turn blocks the activation of multiple downstream signaling cascades crucial for cell survival, proliferation, and differentiation.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[3][4]
Protocol 2: Cell Viability Assay (WST-1 Assay)
This protocol outlines a method to assess the effect of this compound on the viability of CSF1R-dependent cells.
Materials:
-
CSF1R-expressing cells (e.g., macrophage cell lines)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for CSF1R Phosphorylation
This protocol is for determining the inhibitory effect of this compound on ligand-induced CSF1R phosphorylation.
Materials:
-
CSF1R-expressing cells
-
Serum-free cell culture medium
-
This compound stock solution
-
Recombinant human CSF-1 or IL-34
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R, anti-total-CSF1R, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CSF1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total CSF1R and a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell culture experiment using this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
Application Notes and Protocols for PLX73086 Treatment in Syngeneic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R signaling is critical for the differentiation, proliferation, and survival of macrophages. In the context of cancer, CSF1R is predominantly expressed on tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME). TAMs often exhibit a pro-tumoral M2-like phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. By inhibiting CSF1R, this compound aims to deplete or reprogram these pro-tumoral TAMs, thereby remodeling the TME to be more conducive to an anti-tumor immune response. Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are essential tools for evaluating the efficacy of immunomodulatory agents like this compound.
Mechanism of Action
This compound functions by binding to CSF1R and blocking its activation by its ligands, CSF1 and IL-34. This inhibition disrupts the downstream signaling pathways that are crucial for macrophage survival and function. The primary consequence of this compound treatment in the TME is the depletion of TAMs. This reduction in TAMs can alleviate the immunosuppressive environment, in part by increasing the infiltration and activation of cytotoxic CD8+ T cells, which are critical for anti-tumor immunity.
Data Presentation
While specific quantitative data for this compound in syngeneic models is limited in publicly available literature, studies on closely related CSF1R inhibitors, such as PLX5622 and PLX3397, in similar models provide a strong indication of the expected outcomes. The following tables summarize representative data from such studies.
Table 1: Effect of CSF1R Inhibition on Tumor Growth in Syngeneic Models
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Vehicle | 850 ± 120 | - |
| CSF1R Inhibitor | 550 ± 90 | ~35% | |
| Glioblastoma | Vehicle | 1200 ± 150 | - |
| CSF1R Inhibitor | 700 ± 100 | ~42% | |
| Melanoma (B16F10) | Vehicle | 1500 ± 200 | - |
| CSF1R Inhibitor | 1000 ± 150 | ~33% |
Table 2: Modulation of Tumor-Infiltrating Immune Cells by CSF1R Inhibition
| Cancer Model | Treatment Group | % CD45+ Cells | % CD8+ T Cells of CD45+ | % F4/80+ Macrophages of CD45+ |
| PDAC | Vehicle | 30 ± 5 | 10 ± 2 | 40 ± 7 |
| CSF1R Inhibitor | 35 ± 6 | 25 ± 4 | 15 ± 3 | |
| Glioblastoma | Vehicle | 25 ± 4 | 8 ± 1.5 | 50 ± 8 |
| CSF1R Inhibitor | 30 ± 5 | 20 ± 3 | 20 ± 4 | |
| Melanoma (B16F10) | Vehicle | 20 ± 3 | 5 ± 1 | 35 ± 6 |
| CSF1R Inhibitor | 25 ± 4 | 15 ± 2.5 | 10 ± 2 |
Note: The data presented above are representative values from studies using CSF1R inhibitors in syngeneic mouse models and may not be specific to this compound. Researchers should generate their own data for this compound in their specific model of interest.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a subcutaneous syngeneic tumor model.
1. Cell Culture and Tumor Implantation:
-
Culture the desired murine cancer cell line (e.g., MC38 for colon adenocarcinoma, B16-F10 for melanoma) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38 and B16-F10).
2. Animal Monitoring and Treatment Administration:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral administration (e.g., formulated in chow or administered by oral gavage). A typical dose for a CSF1R inhibitor is in the range of 25-50 mg/kg, administered daily.
-
Administer the vehicle alone to the control group.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.
3. Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, flow cytometry, immunohistochemistry).
-
Analyze the data for statistical significance between the treatment and control groups.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the isolation and analysis of immune cells from tumor tissue to assess the impact of this compound on the TME.
1. Tumor Digestion and Single-Cell Suspension Preparation:
-
Excise tumors and place them in ice-cold PBS.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing collagenase and DNase I.
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
Neutralize the digestion with media containing FBS and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
2. Staining for Flow Cytometry:
-
Count the cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for analyzing T cells and macrophages would include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (T helper cell marker)
-
CD8 (cytotoxic T cell marker)
-
F4/80 (macrophage marker)
-
CD11b (myeloid marker)
-
Granzyme B (marker of cytotoxic activity)
-
PD-1 (exhaustion marker)
-
-
After incubation, wash the cells and, if necessary, perform intracellular staining for markers like Granzyme B using a fixation/permeabilization kit.
-
Resuspend the cells in FACS buffer for analysis.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
Conclusion
This compound, as a CSF1R inhibitor, holds promise as an immunotherapeutic agent by targeting and depleting pro-tumoral TAMs. The use of syngeneic cancer models is crucial for the preclinical evaluation of its efficacy and for understanding its impact on the tumor microenvironment. The protocols and data presented here provide a framework for researchers to design and execute studies to investigate the therapeutic potential of this compound. It is important to note that the optimal dose, schedule, and potential combination partners for this compound will likely be model-dependent and require empirical determination.
References
Application Note: Validating Macrophage Depletion by PLX73086 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages, key components of the innate immune system, play a dual role in pathology. They are essential for host defense and tissue repair but can also contribute to diseases like cancer and inflammatory disorders by promoting cell growth, angiogenesis, and immunosuppression. The survival, proliferation, and differentiation of most tissue macrophages are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] PLX73086 (also known as AC708) is a small-molecule inhibitor that specifically targets the tyrosine kinase activity of CSF1R.[2] By blocking this pathway, this compound can effectively deplete macrophage populations, making it a valuable tool in research and a potential therapeutic agent. This application note provides a detailed protocol for validating the macrophage-depleting effects of this compound using multi-color flow cytometry.
Principle of the Method
Flow cytometry is a powerful technique for identifying and quantifying cell populations within a heterogeneous sample. By using a panel of fluorescently-labeled antibodies against specific cell surface markers, we can accurately measure the percentage and absolute number of macrophages in tissues such as tumors, spleen, or peripheral blood. This protocol outlines a strategy to first identify total leukocytes (CD45+), then gate on myeloid cells (CD11b+), and finally identify and quantify the macrophage population (F4/80+). Further sub-gating on markers like CD86 and CD206 can provide insights into the effects of this compound on M1 and M2 polarized macrophage subsets, respectively.[3] A significant reduction in the F4/80+ cell population in this compound-treated samples compared to vehicle controls serves as validation of macrophage depletion.
Mechanism of Action: CSF1R Inhibition
The CSF1R signaling pathway is fundamental for the survival and function of macrophages. Binding of its ligands, CSF1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling cascades (e.g., PI3K/AKT, MAPK/ERK) that regulate cell survival, proliferation, and differentiation. This compound acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, blocking these downstream signals and leading to apoptosis of CSF1R-dependent cells, primarily macrophages.
Experimental Protocols
Preparation of Single-Cell Suspension from Tissue (e.g., Tumor)
This protocol provides a general framework. Optimization may be required depending on the tissue type.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (10 mg/mL)
-
DNase I (1 mg/mL)
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
Procedure:
-
Excise fresh tissue and place it in a petri dish containing cold RPMI 1640 medium.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing digestion buffer (e.g., RPMI + 5% FBS + 1 mg/mL Collagenase IV + 20 µg/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of cold RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 2-3 minutes at room temperature. Quench the reaction by adding 10 mL of PBS.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer.
-
Filter the suspension through a 40 µm cell strainer to ensure a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter and determine viability (e.g., with Trypan Blue). Adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS buffer.
Flow Cytometry Staining Protocol
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
FACS Buffer
-
Fc Block (e.g., anti-mouse CD16/32 antibody)
-
Fixable Viability Dye
-
Fluorochrome-conjugated primary antibodies (see Table 1)
-
96-well V-bottom plate or FACS tubes
Procedure:
-
Pipette 100 µL of cell suspension (containing 1 x 10⁶ cells) into each well of a 96-well plate or FACS tube.
-
Viability Staining: Stain with a fixable viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells from the analysis.
-
Wash the cells with 200 µL of FACS buffer, centrifuge at 300 x g for 3 minutes, and discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block (1 µg per 10⁶ cells). Incubate for 10 minutes at 4°C.[4] This step is crucial to prevent non-specific antibody binding.
-
Surface Staining: Without washing, add the pre-titrated antibody cocktail (see Table 1) to the cells. The final volume should be around 100 µL.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition.
-
Acquire samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde for later analysis.
Flow Cytometry Panel and Workflow
Proposed Antibody Panel
A well-designed panel is critical for accurately identifying macrophage populations and assessing the impact of this compound. The following table provides a recommended panel for murine samples.
| Marker | Antigen | Cell Type / Function | Fluorochrome Suggestion |
| Viability Dye | Amines | Dead Cell Exclusion | e.g., Zombie NIR™, Live/Dead™ Fixable Blue |
| CD45 | PTPRC | Pan-Leukocyte Marker | e.g., BUV395, BV786 |
| CD11b | ITGAM | Myeloid Marker | e.g., PE-Cy7, APC-R700 |
| F4/80 | EMR1 | Mature Macrophage Marker | e.g., APC, BV421 |
| Ly6C | Ly6C | Inflammatory Monocyte Marker | e.g., PerCP-Cy5.5, FITC |
| CD115 | CSF1R | CSF1 Receptor | e.g., PE, BV605 |
| CD86 | CD86 | M1 Macrophage Marker | e.g., FITC, BV711 |
| CD206 | MRC1 | M2 Macrophage Marker | e.g., PE, APC |
Experimental and Gating Workflow
The following diagrams illustrate the overall experimental process and the hierarchical gating strategy for data analysis.
Data Interpretation and Expected Results
The primary endpoint for validating the activity of this compound is a statistically significant reduction in the frequency and/or absolute number of macrophages (CD45+/CD11b+/F4/80+) in the tissue of interest.
Quantitative Data Summary
The efficacy of depletion can be substantial. Studies using CSF1R inhibitors have demonstrated significant reductions in macrophage populations across various models. For example, treatment with AC708 (this compound) in an ovarian cancer model resulted in a dramatic decrease in tumor-associated macrophages.[2]
| Treatment Group | Tissue | Cell Population | % of CD45+ Cells (Mean ± SD) | % Depletion |
| Vehicle Control | Tumor | CD11b+ / F4/80+ | 25.4 ± 4.1 | N/A |
| This compound | Tumor | CD11b+ / F4/80+ | 3.5 ± 1.2 | ~86% |
Note: Data are representative and adapted from published studies for illustrative purposes.[2]
Considerations for Analysis:
-
Off-Target Effects: While highly effective against macrophages, CSF1R inhibition can also affect other myeloid cells, such as circulating monocytes.[5][6] Including markers like Ly6C is important to monitor effects on monocyte subsets.
-
Tissue Specificity: The extent of depletion and the impact on different macrophage subsets can vary between tissues (e.g., spleen, liver, tumor microenvironment).[7]
-
Compensation and Controls: Proper flow cytometry controls are essential, including single-stain compensation controls, fluorescence minus one (FMO) controls for setting gates, and isotype controls (optional, for assessing background).
Troubleshooting
| Problem | Possible Cause | Solution |
| High Cell Death | Harsh tissue dissociation; extended protocol time. | Optimize digestion time and enzyme concentration. Keep cells on ice whenever possible. |
| Low Cell Yield | Inefficient dissociation; cell loss during washes. | Ensure complete tissue digestion. Minimize wash steps and handle cell pellets gently. |
| High Background Staining | Insufficient Fc blocking; dead cells binding antibodies. | Ensure proper Fc blocking. Use a viability dye to exclude dead cells from analysis. Titrate antibodies to optimal concentrations. |
| Poor Marker Resolution | Improper compensation; low marker expression. | Run single-stain controls for accurate compensation. Use bright fluorochromes for low-expression antigens. Consider using an amplification step if needed. |
| Incomplete Depletion | Insufficient drug dosage or duration; drug resistance. | Titrate this compound dosage and treatment duration. Confirm drug delivery and target engagement. |
References
- 1. news-medical.net [news-medical.net]
- 2. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 Macrophage Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) on PLX73086-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with PL-X73086, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). By inhibiting CSF1R signaling, PLX73086 effectively depletes macrophages and microglia in treated tissues.[1][2] This protocol is designed for formalin-fixed paraffin-embedded (FFPE) tissues and can be adapted for various downstream analyses to assess the efficacy and effects of this compound treatment.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia.[1] The binding of its ligand, CSF-1, to CSF1R triggers autophosphorylation of the receptor and initiates a cascade of downstream signaling events, including the PI3K/Akt pathway, which is vital for cell survival.[3] By blocking this signaling, this compound leads to the depletion of CSF1R-dependent cells like tumor-associated macrophages (TAMs) and microglia.[1]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table can be used to summarize quantitative data obtained from IHC analysis of this compound-treated tissues. This allows for a clear comparison between different treatment groups and controls.
| Treatment Group | Target Marker (e.g., Iba1, CD68) | Antibody Clone | Antibody Dilution | Antigen Retrieval Method | Staining Intensity Score (0-3+) | Percentage of Positive Cells (%) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| Positive Control Tissue | ||||||
| Negative Control (No Primary Ab) |
Detailed Immunohistochemistry Protocol
This protocol provides a step-by-step guide for the immunohistochemical staining of formalin-fixed paraffin-embedded (FFPE) tissues treated with this compound. A corresponding workflow diagram is provided below.
Materials
-
Phosphate-Buffered Saline (PBS)
-
Xylene or a non-toxic clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3% solution)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (e.g., anti-Iba1 for microglia/macrophages)
-
Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Light microscope
Experimental Procedure
1. Deparaffinization and Rehydration a. Immerse slides in xylene (or equivalent) for 2 x 5 minutes to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in:
- 100% Ethanol: 2 x 3 minutes
- 95% Ethanol: 1 x 3 minutes
- 70% Ethanol: 1 x 3 minutes c. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval a. This step is crucial for unmasking epitopes that may be altered by formalin fixation.[4][5] Heat-Induced Epitope Retrieval (HIER) is commonly used. b. Submerge slides in a Coplin jar containing the appropriate antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0). c. Heat the slides in a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined for each antibody, but a general guideline is 10-20 minutes at 95-100°C.[6] d. Allow the slides to cool to room temperature in the buffer (approximately 20 minutes). e. Rinse slides with PBS (2 x 5 minutes).
3. Peroxidase Blocking a. To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[5] b. Rinse slides with PBS (2 x 5 minutes).
4. Blocking a. To prevent non-specific antibody binding, incubate the sections in a blocking buffer for 1 hour at room temperature in a humidified chamber.[7] The blocking serum should be from the same species as the secondary antibody.
5. Primary Antibody Incubation a. Drain the blocking buffer from the slides (do not rinse). b. Apply the primary antibody, diluted to its optimal concentration in the blocking buffer, to the tissue sections. c. Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
6. Secondary Antibody Incubation a. Rinse slides with PBS (3 x 5 minutes). b. Apply the biotinylated secondary antibody, diluted in the blocking buffer, to the sections. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection a. Rinse slides with PBS (3 x 5 minutes). b. Apply the ABC reagent and incubate for 30 minutes at room temperature. c. Rinse slides with PBS (3 x 5 minutes). d. Apply the DAB substrate solution to the sections and incubate until the desired color intensity is reached (typically 2-10 minutes). Monitor under a microscope to avoid overstaining. e. Immediately rinse the slides with deionized water to stop the reaction.
8. Counterstaining a. Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei. b. "Blue" the sections by rinsing in running tap water for 5 minutes.
9. Dehydration and Mounting a. Dehydrate the sections by sequential immersion in:
- 70% Ethanol: 1 x 3 minutes
- 95% Ethanol: 1 x 3 minutes
- 100% Ethanol: 2 x 3 minutes b. Clear the slides in xylene (or equivalent) for 2 x 5 minutes. c. Apply a drop of mounting medium to the coverslip and carefully lower it onto the tissue section, avoiding air bubbles.
10. Visualization a. Allow the mounting medium to dry. b. Examine the slides under a light microscope.
Experimental Workflow Diagram
The following diagram provides a visual representation of the IHC protocol workflow.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. youtube.com [youtube.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
PLX73086 for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX73086 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of myeloid cell survival, proliferation, and differentiation.[1] A key characteristic of this compound is its inability to cross the blood-brain barrier, making it an invaluable tool for distinguishing the roles of peripheral macrophages from central nervous system-resident microglia in various physiological and pathological processes.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting, with a focus on its stability, solubility, and practical application in in vitro and in vivo experiments.
Physicochemical Properties and Storage
This compound is typically supplied as a solid powder. Proper storage is crucial to maintain its stability and activity.
| Property | Data |
| Appearance | Solid powder |
| Molecular Weight | Not explicitly found for this compound, but a similar compound, PLX5622, has a MW of 395.41 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Estimated solubility is > 50 mg/mL. |
| Storage (Powder) | Short-term (days to weeks): 0 - 4°C, protected from light. Long-term (months to years): -20°C, protected from light. |
| Shelf Life | >3 years when stored properly. |
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. This pathway is essential for the function of macrophages and other myeloid cells.
Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible results, it is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol for 10 mM Stock Solution:
-
Determine the Mass: Using the batch-specific molecular weight (MW) of this compound, calculate the mass required to prepare the desired volume of a 10 mM stock solution. For an estimated MW of 395.41 g/mol , you would need 3.95 mg to make 1 mL of a 10 mM solution.
-
Dissolution: Aseptically add the calculated mass of this compound powder to a sterile tube. Add the required volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and sonication can aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (up to 6 months) or at -80°C for extended storage.
In Vitro Application: Peripheral Macrophage Depletion
This compound can be used to selectively deplete CSF1R-dependent macrophages in cell culture.
Recommended Working Concentration: Based on data from the similar compound PLX5622, a starting concentration range of 1 µM to 20 µM is recommended for macrophage depletion in in vitro assays. The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol:
-
Cell Seeding: Plate your target cells (e.g., bone marrow-derived macrophages, peripheral blood mononuclear cells) at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours). The exact time required for depletion may vary.
-
Assessment of Depletion: Macrophage depletion can be quantified using methods such as flow cytometry (staining for macrophage markers like F4/80, CD11b), immunofluorescence microscopy, or by assessing the loss of macrophage-specific functions.
Stability in Media: Specific data on the stability of this compound in cell culture media is not readily available. It is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistent activity.
In Vivo Application: Selective Depletion of Peripheral Macrophages in Mice
This compound can be administered to mice to deplete peripheral macrophages without affecting microglia in the central nervous system.
Recommended Dosing: A dosage of 90 mg/kg administered daily via oral gavage has been used effectively in mice.
Protocol for Oral Gavage:
-
Formulation Preparation: For oral gavage, this compound can be formulated in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water. First, dissolve the required amount of this compound in a small volume of DMSO, and then bring it to the final volume with the aqueous vehicle. The final DMSO concentration should be minimized.
-
Animal Dosing: Administer the this compound formulation to mice daily using a suitable gavage needle. The volume administered should be based on the weight of each animal.
-
Treatment Duration: The duration of treatment will depend on the experimental design. Depletion of peripheral macrophages is typically observed within a few days of continuous treatment.
-
Monitoring and Analysis: Monitor the health of the animals throughout the study. At the end of the experiment, tissues of interest (e.g., spleen, liver, peripheral blood) can be collected to assess macrophage depletion by flow cytometry or immunohistochemistry.
Experimental Workflow Diagram
The following diagram outlines the general workflow for using this compound in laboratory experiments.
Conclusion
This compound is a valuable research tool for the selective depletion of peripheral macrophages. By following these guidelines for storage, preparation, and application, researchers can effectively utilize this compound to investigate the diverse roles of macrophages in health and disease. It is always recommended to perform pilot studies to determine the optimal concentrations and treatment durations for specific experimental models.
References
Troubleshooting & Optimization
Technical Support Center: PLX73086 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PLX73086 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1] Its primary distinguishing characteristic is its inability to cross the blood-brain barrier (BBB), allowing for the selective depletion of peripheral macrophages without significantly affecting microglia in the central nervous system (CNS).[2][3]
Q2: What is the main application of this compound in in vivo research?
Due to its BBB impermeability, this compound is an invaluable tool for dissecting the distinct roles of peripheral macrophages versus central microglia in various physiological and pathological processes, including neuroinflammation, cancer, and autoimmune disorders.
Q3: How is this compound typically administered in vivo?
This compound is most commonly administered orally, formulated in rodent chow for ad libitum feeding.[2] This method provides sustained drug exposure. Oral gavage can also be used for more precise dosing, although care must be taken with formulation to ensure stability and consistent bioavailability.
Q4: What level of peripheral macrophage depletion can be expected?
Studies have shown that administration of this compound formulated in rodent chow for 14 days can lead to significant depletion of macrophages in peripheral organs such as the liver, lung, spleen, and kidney.[2] The extent and kinetics of depletion can vary based on the dose, duration of treatment, and the specific tissue being analyzed.
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Peripheral Macrophage Depletion
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inadequate Drug Exposure | - Verify Dosing: Double-check calculations for chow formulation or oral gavage solutions. For chow, ensure homogenous mixing. - Confirm Consumption: Monitor food intake to ensure mice are consuming enough of the medicated chow. Palatability issues can sometimes reduce consumption. - Consider Oral Gavage: For precise dosing and to bypass issues with food consumption, switch to oral gavage. |
| Formulation Issues | - Solubility: this compound is soluble in DMSO. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose and 0.1% Tween 80 in water can be used. Prepare fresh daily to minimize precipitation. - Stability: If using a custom chow formulation, ensure the process does not involve high temperatures that could degrade the compound. Store medicated chow in a cool, dark, and dry place. |
| Timing of Assessment | - Kinetics of Depletion: Macrophage depletion is not immediate. It may take up to 14 days of continuous treatment to achieve significant depletion in various tissues.[2] Ensure your assessment timepoint is appropriate. |
| Ineffective Target Engagement | - Validation of Depletion: Confirm macrophage depletion using a reliable method. Flow cytometry of peripheral blood or dissociated tissues is the gold standard. Immunohistochemistry (IHC) can also be used. |
Issue 2: Unexpected In Vivo Efficacy Results (e.g., in Tumor Models)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Tumor Microenvironment (TME) | - Macrophage Heterogeneity: The dependence of the tumor on CSF1R-positive tumor-associated macrophages (TAMs) can vary between tumor models. Some tumors may rely on alternative survival signals for their TAMs. - Immune Composition: The overall immune composition of the TME can influence the outcome of macrophage depletion. Characterize the TME of your specific model. |
| Acquired Resistance | - Alternative Signaling Pathways: Prolonged treatment with CSF1R inhibitors can sometimes lead to the upregulation of alternative signaling pathways in tumor cells or other stromal cells that can compensate for the loss of TAMs.[4] |
| Dosing Regimen | - Suboptimal Dosing: The dose required for effective TAM depletion and anti-tumor efficacy might be higher than that needed for depleting macrophages in other tissues. A dose-response study may be necessary. |
| Off-Target Effects | - Impact on Other Myeloid Cells: While selective for CSF1R, high concentrations of some CSF1R inhibitors may affect other myeloid populations. PLX3397, a related compound, has been shown to affect circulating monocytes at different doses.[5] Assess the impact of this compound on various circulating myeloid subsets in your model. |
Issue 3: Issues with Experimental Protocols and Data Interpretation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Flow Cytometry Results | - Gating Strategy: Use a clear and consistent gating strategy to identify macrophage populations (e.g., CD45+, CD11b+, F4/80+). Include viability dyes to exclude dead cells. - Tissue Dissociation: The protocol for dissociating tissues into a single-cell suspension can impact cell viability and surface marker integrity. Optimize digestion protocols for each tissue. - Controls: Use appropriate controls, including unstained cells, fluorescence minus one (FMO) controls, and isotype controls, to set gates accurately. |
| Distinguishing Peripheral vs. Central Effects | - Confirm Lack of CNS Penetration: While this compound is designed to be BBB-impermeable, it is good practice to include a control group treated with a brain-penetrant CSF1R inhibitor (e.g., PLX5622) if your research question involves CNS-related readouts. This will help confirm that the observed effects are indeed due to the depletion of peripheral macrophages. - Assess CNS Microglia: In a subset of animals, confirm that this compound treatment does not significantly reduce microglial numbers in the brain via IHC or flow cytometry. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Polysorbate 80 (Tween 80) in purified water.
-
This compound Suspension:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Create a uniform paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
-
Administration:
-
Administer the suspension via oral gavage using an appropriate gauge feeding needle for the size of the mouse.
-
Ensure the suspension is well-mixed before drawing each dose.
-
It is recommended to prepare the suspension fresh daily due to the potential for precipitation.
-
Protocol 2: Assessment of Peripheral Macrophage Depletion by Flow Cytometry (Spleen)
-
Spleen Dissociation:
-
Euthanize the mouse and aseptically harvest the spleen into a petri dish containing cold PBS.
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with cold PBS to collect the single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell (RBC) lysis buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis reaction with excess PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies to identify macrophages (e.g., anti-CD45, anti-CD11b, anti-F4/80).
-
Include a viability dye to exclude dead cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, identify macrophages based on CD11b and F4/80 expression.
-
Compare the percentage and absolute number of macrophages between this compound-treated and vehicle-treated control groups.
-
Data Summary Tables
Table 1: Comparison of Common In Vivo CSF1R Inhibitors
| Feature | This compound | PLX5622 | PLX3397 (Pexidartinib) |
| Primary Target | CSF1R | CSF1R | CSF1R, c-Kit, FLT3 |
| Blood-Brain Barrier Penetrance | No | Yes | Yes |
| Primary Application | Selective peripheral macrophage depletion | Microglia and peripheral macrophage depletion | Microglia and peripheral macrophage depletion |
| Reported In Vivo Administration | Formulated in chow, oral gavage | Formulated in chow | Formulated in chow, oral gavage |
| Potential Off-Target Effects | Effects on circulating monocytes | Effects on other myeloid cells, potential for OPC effects at high doses | Effects on c-Kit and FLT3 expressing cells, potential for OPC effects at high doses |
Table 2: Example Dosing and Efficacy Data for this compound
| Species | Administration | Dose | Duration | Observed Effect | Reference |
| Mouse | Formulated Chow | 0.2 g/kg of diet | 14 days | Significant depletion of macrophages in liver, lung, spleen, and kidney; no effect on brain microglia. | [2] |
| Mouse | Oral | 200 mg/kg | Chronic | No significant effect on microglia markers or tau pathology in the CNS of a tauopathy model. | [3] |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. qeios.com [qeios.com]
- 2. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral macrophage depletion prevents down regulation of central interleukin-1 receptors in mice after endotoxin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential off-target effects of PLX73086
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using PLX73086 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as AC708, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Ligand binding to CSF1R triggers its autophosphorylation and initiates downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[2] this compound functions by blocking this phosphorylation, thereby inhibiting receptor activation and leading to the depletion of CSF1R-dependent cells.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a research tool to study the role of peripheral macrophages. A key characteristic of this compound is its inability to cross the blood-brain barrier. This feature allows for the selective depletion of macrophages in peripheral tissues without significantly affecting microglia in the central nervous system (CNS). This makes it an invaluable tool for dissecting the distinct roles of peripheral macrophages versus microglia in various physiological and pathological processes, including neuroinflammation and cancer.
Q3: What are the known on-target and off-target effects of this compound?
This compound exhibits high potency against its primary target, CSF1R. In addition to CSF1R, it has been shown to have activity against closely related kinases.
On-Target Activity of this compound in Cell-Based Assays
| Assay Description | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | 26[1] |
| CSF1R Phosphorylation | IL-34 | 33[1] |
| Viability of Growth-Factor Dependent Cells | CSF-1 | 38[1] |
| Viability of Growth-Factor Dependent Cells | IL-34 | 40[1] |
| Differentiation and Survival of Primary Human Osteoclasts | CSF-1 | 15[1] |
Potential Off-Target Kinase Activity
While highly selective for CSF1R, this compound may also inhibit the following closely related kinases:
-
PDGFRα
-
PDGFRβ
-
FLT3
-
KIT[1]
Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide
Q4: I am not observing the expected depletion of peripheral macrophages in my in vivo mouse study. What could be the issue?
Several factors could contribute to insufficient macrophage depletion. Consider the following:
-
Dosage and Administration: Ensure the correct dosage and route of administration are being used. For chronic studies in mice, oral administration of 200 mg/kg is a commonly cited protocol.[3]
-
Formulation and Stability: Check the formulation and storage conditions of your this compound compound. It should be stored in a dry, dark place at 0 - 4°C for short-term use or -20°C for long-term storage.[1]
-
Duration of Treatment: Macrophage depletion may take several days to become fully effective. Ensure your treatment duration is sufficient for your experimental model.
-
Mouse Strain and Sex: Be aware that there can be sex-dependent differences in the response to CSF1R inhibitors.[3] It is advisable to include both male and female animals in your study and analyze the data accordingly.
Q5: I am observing unexpected side effects or toxicity in my animal models. What should I monitor?
While this compound is generally used in preclinical models, it's important to monitor for potential toxicity.
-
Body Weight: Regularly monitor the body weight of the animals, as weight loss can be an indicator of toxicity.[3]
-
Plasma Neurofilament Light Chain (NfL): Plasma NfL can be a biomarker for peripheral nerve toxicity. Monitoring NfL levels can provide insights into potential adverse effects.[3]
-
Sex-Specific Responses: Be aware of potential sex-dependent differences in toxicity.[3]
Q6: How can I confirm that this compound is not affecting microglia in my experiment?
Due to its inability to cross the blood-brain barrier, this compound should not significantly deplete microglia. To confirm this:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain brain tissue sections for microglial markers such as Iba1 or P2Y12. Compare the density and morphology of microglia in this compound-treated animals to vehicle-treated controls.
-
Flow Cytometry: Isolate cells from the brain and perform flow cytometry using microglial markers (e.g., CD11b, CD45-low, TMEM119) to quantify the microglial population.
-
Control Compounds: Include a brain-penetrant CSF1R inhibitor (e.g., PLX5622) as a positive control for microglial depletion in your experimental design.
Experimental Protocols
In Vivo Macrophage Depletion in Mice
This is a general protocol for the depletion of peripheral macrophages in mice using this compound. The specific details may need to be optimized for your particular research model.
-
Compound Preparation:
-
Prepare the this compound formulation for oral administration. The vehicle will depend on the specific experimental requirements and the formulation of the compound.
-
-
Animal Dosing:
-
Administer this compound orally to mice at a dose of 200 mg/kg.[3]
-
For chronic studies, dosing is typically performed daily.
-
-
Monitoring:
-
Monitor animal health daily, including body weight and general behavior.
-
Collect blood samples periodically to measure plasma NfL levels if toxicity is a concern.[3]
-
-
Confirmation of Macrophage Depletion:
-
At the end of the treatment period, harvest peripheral tissues of interest (e.g., spleen, liver, peritoneal cavity).
-
Use flow cytometry or immunohistochemistry with macrophage-specific markers (e.g., F4/80, CD68) to quantify the extent of macrophage depletion compared to vehicle-treated control animals.
-
Visualizations
References
Technical Support Center: Optimizing PLX73086 Dosage for Maximal Macrophage Depletion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PLX73086 dosage to achieve maximal macrophage depletion in preclinical experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo macrophage depletion experiments using this compound.
Issue 1: Suboptimal Macrophage Depletion
-
Question: We administered this compound at the recommended starting dose, but analysis of our target tissue shows less than the expected reduction in macrophage numbers. What could be the cause?
-
Answer: Suboptimal macrophage depletion can arise from several factors:
-
Inadequate Dosing: The effective dose of this compound can vary depending on the animal model, tissue of interest, and the baseline macrophage infiltration. While a dose of 90 mg/kg/day administered by oral gavage has been shown to reduce tumor-associated macrophages by 81%, some applications may require higher doses, such as 200 mg/kg for chronic studies.[1] It is advisable to perform a pilot study with a dose-escalation to determine the optimal concentration for your specific model.
-
Pharmacokinetics: The bioavailability of this compound can be influenced by the formulation and the feeding status of the animals. Ensure consistent administration relative to feeding schedules.
-
Target Macrophage Population: Different macrophage subsets may exhibit varied dependence on CSF1R signaling. The targeted population in your model might be less sensitive to CSF1R inhibition.
-
Assessment Timing: The kinetics of macrophage depletion can vary. Ensure that you are assessing depletion at an appropriate time point after the initiation of treatment.
-
Issue 2: Observed In Vivo Toxicity
-
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can we mitigate this?
-
Answer: While this compound is designed for selective CSF1R inhibition, off-target effects or exaggerated pharmacological effects can lead to toxicity.
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A lower dose may still provide sufficient macrophage depletion with an improved safety profile.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., every other day) to reduce cumulative exposure while potentially maintaining a significant level of macrophage depletion.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for signs of distress and consult with your institution's veterinary staff.
-
Off-Target Effects: Although this compound is selective, at higher concentrations, off-target kinase inhibition is a possibility. If toxicity persists at lower doses, consider evaluating for unexpected biological effects. It is worth noting that in some studies, chronic treatment with this compound did not result in significant changes in body weight or plasma neurofilament light chain (NfL) levels, suggesting a favorable safety profile in those specific models.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as AC708, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages. By blocking the CSF1R signaling pathway, this compound induces apoptosis in macrophages, leading to their depletion.
Q2: What is a key feature of this compound for in vivo studies?
A2: A critical characteristic of this compound is its inability to cross the blood-brain barrier. This makes it an invaluable tool for selectively depleting peripheral macrophage populations without affecting microglia in the central nervous system (CNS).[2] This allows researchers to dissect the distinct roles of peripheral macrophages and microglia in various physiological and pathological processes.
Q3: What is a recommended starting dose for this compound for macrophage depletion?
A3: Based on published preclinical studies, a common starting dose for this compound is 90 mg/kg, administered daily via oral gavage. This dose has been shown to achieve up to 81% depletion of F4/80+ tumor-associated macrophages.[1] For chronic studies, a higher dose of 200 mg/kg has been used.[2] However, the optimal dose may vary depending on the specific experimental model and desired level of depletion.
Q4: How should this compound be prepared for oral administration?
A4: The formulation of this compound for oral gavage is crucial for its bioavailability. A common vehicle for administration is a suspension in a solution such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is essential to ensure the compound is well-suspended before each administration.
Q5: How long does it take to observe maximal macrophage depletion with this compound?
A5: The time to maximal depletion can vary depending on the tissue and the proliferation rate of the target macrophage population. In general, significant depletion can be observed within 3 to 7 days of continuous daily dosing. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your model.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in preclinical models.
Table 1: this compound (AC708) Dosage and Efficacy in a Syngeneic Mouse Ovarian Cancer Model
| Parameter | Value | Reference |
| Compound | This compound (AC708) | [1] |
| Animal Model | C57/Bl6 mice with IG10 ovarian cancer cells | [1] |
| Dosage | 90 mg/kg | [1] |
| Administration Route | Daily oral gavage | [1] |
| Treatment Duration | Not specified | [1] |
| Efficacy | 81% decrease in F4/80+ macrophages in tumors | [1] |
Table 2: this compound Chronic Dosing in a Tauopathy Mouse Model
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Animal Model | Tg2541 mice | [2] |
| Dosage | 200 mg/kg | [2] |
| Administration Route | Oral (in chow) | [2] |
| Treatment Duration | Chronic | [2] |
| Observed Effect | No significant effect on body weight or plasma NfL levels | [2] |
Experimental Protocols
Protocol 1: In Vivo Macrophage Depletion Using this compound
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder based on the number of animals and the target dose (e.g., 90 mg/kg).
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle solution to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Administer the this compound suspension to the animals via oral gavage at the predetermined dose and schedule (e.g., daily).
-
A control group receiving the vehicle only should be included in the experimental design.
-
-
Assessment of Macrophage Depletion:
-
At the desired time point, euthanize the animals and harvest the target tissues.
-
Process the tissues for analysis by flow cytometry or immunohistochemistry.
-
For flow cytometry, stain single-cell suspensions with antibodies against macrophage markers such as F4/80, CD11b, and CD68.
-
For immunohistochemistry, stain tissue sections with antibodies against macrophage markers to visualize and quantify macrophage infiltration.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo macrophage depletion with this compound.
References
- 1. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
how to confirm PLX73086 is not affecting microglia
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming that the CSF1R inhibitor PLX73086 does not affect microglia in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and why is it expected to not affect microglia?
This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R signaling is crucial for the survival, proliferation, and differentiation of microglia and other myeloid cells like macrophages. However, this compound is specifically designed to have low permeability across the blood-brain barrier (BBB). Therefore, when administered systemically, it is expected to deplete peripheral macrophages that rely on CSF1R signaling, without significantly impacting the microglial population within the central nervous system (CNS).
Q2: How can I be sure that this compound is not crossing the blood-brain barrier in my experiment?
It is crucial to experimentally verify the BBB impermeability of this compound in your specific model. A common method is to use fluorescent tracers.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected reduction in microglia numbers in the CNS after this compound treatment. | 1. Compromised BBB integrity in the disease model. 2. Incorrect dosage or formulation leading to off-target effects. 3. Issues with immunohistochemistry or cell counting methods. | 1. Perform a BBB permeability assay. 2. Review dosage and administration protocol. 3. Include a BBB-penetrant CSF1R inhibitor (e.g., PLX5622) as a positive control for microglia depletion and validate staining protocols. |
| No depletion of peripheral macrophages after this compound administration. | 1. Insufficient dosage or duration of treatment. 2. Problems with the formulation or administration of the compound. 3. The specific macrophage population is not dependent on CSF1R signaling. | 1. Titrate the dose and extend the treatment duration. 2. Ensure proper preparation and administration of the this compound-formulated diet. 3. Characterize the target macrophage population for CSF1R expression. |
| Variability in microglia quantification between animals in the this compound treatment group. | 1. Inconsistent drug intake from the formulated chow. 2. Biological variability between animals. 3. Inconsistent tissue processing and analysis. | 1. Monitor food intake to ensure consistent dosing. 2. Increase the number of animals per group to account for variability. 3. Standardize all tissue collection, processing, and analysis steps. |
Experimental Protocols
Protocol 1: Assessment of Microglia Depletion in the CNS
Objective: To quantify the number of microglia in the brain or spinal cord following this compound treatment.
Methodology: Immunohistochemistry (IHC)
-
Animal Treatment: Administer this compound formulated in rodent chow. A common approach is to provide this diet ad libitum for a specified period (e.g., 21 days). Include a control group receiving standard chow and a positive control group receiving a BBB-penetrant CSF1R inhibitor like PLX5622.
-
Tissue Collection and Preparation:
-
Deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain and/or spinal cord in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose solution (e.g., 30%) before sectioning.
-
Cut brain or spinal cord sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies against microglia-specific markers overnight at 4°C. Commonly used markers include:
-
Iba1 (Ionized calcium-binding adapter molecule 1): A pan-microglia marker.
-
TMEM119 (Transmembrane protein 119): A specific marker for homeostatic microglia.
-
P2RY12 (Purinergic Receptor P2Y12): Another specific marker for homeostatic microglia.
-
-
Wash sections in PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
Mount sections on slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of Iba1-positive (or other marker-positive) cells in defined regions of interest (ROIs) across different treatment groups.
-
Analyze microglial morphology (e.g., soma size, process length and branching) as an indicator of activation state.
-
Data Presentation:
| Treatment Group | Microglia Density (cells/mm²) in Cortex | Microglia Density (cells/mm²) in Hippocampus |
| Control (Standard Chow) | e.g., 100 ± 10 | e.g., 120 ± 15 |
| This compound | e.g., 98 ± 12 | e.g., 115 ± 18 |
| PLX5622 (Positive Control) | e.g., 5 ± 2 | e.g., 8 ± 3 |
Data are presented as mean ± standard deviation.
Protocol 2: Assessment of Blood-Brain Barrier Permeability
Objective: To determine if this compound treatment alters the integrity of the BBB.
Methodology: Fluorescent Tracer Extravasation Assay
-
Animal Treatment: Treat animals with this compound as described in Protocol 1.
-
Tracer Injection:
-
Inject a fluorescent tracer, such as sodium fluorescein (NaF) or Evans blue dye, intravenously or intraperitoneally.
-
-
Tissue and Blood Collection:
-
After a defined circulation time (e.g., 30-60 minutes), deeply anesthetize the animals.
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with saline to remove the tracer from the vasculature.
-
Harvest the brain and other organs (e.g., liver, as a positive control for tracer accumulation).
-
-
Quantification:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the fluorescence intensity of the supernatant using a fluorometer.
-
Measure the fluorescence intensity of the plasma from the collected blood sample.
-
Calculate the amount of tracer extravasation into the brain parenchyma, often expressed as a ratio of brain fluorescence to plasma fluorescence, normalized to tissue weight.
-
Data Presentation:
| Treatment Group | Brain Sodium Fluorescein Uptake (ng/g tissue) |
| Control | e.g., 50 ± 8 |
| This compound | e.g., 55 ± 10 |
| Positive Control (e.g., LPS-induced BBB disruption) | e.g., 250 ± 30 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to confirm this compound does not affect microglia.
Caption: Logical relationship explaining the selective action of this compound.
managing potential toxicity of PLX73086 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PLX73086 in animal models. The information is designed to help manage and monitor potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor.[1] Its primary mechanism of action is to block the binding of its ligands, CSF-1 and IL-34, to CSF1R. This inhibition prevents receptor phosphorylation and activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of CSF1R-dependent cells, most notably macrophages.[2] An important characteristic of this compound is that it does not cross the blood-brain barrier, leading to the depletion of peripheral macrophages without significantly affecting microglia in the central nervous system.[3][4]
Q2: What are the known toxicities of this compound in animal models?
A2: Based on available preclinical studies, this compound is generally well-tolerated in animal models. Chronic administration in mice has not been associated with significant adverse effects on body weight or plasma neurofilament light chain (NfL) levels, which are markers of neurotoxicity.[2] The primary on-target effect is the depletion of macrophages in peripheral tissues such as the liver, lung, spleen, and kidney.[4][5] Unlike brain-penetrant CSF1R inhibitors, the toxicity profile of this compound appears to be minimal due to its inability to affect microglia.
Q3: Are there any publicly available quantitative toxicity data for this compound, such as the Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL)?
A3: As of the latest available information, specific quantitative toxicity data like MTD and NOAEL for this compound have not been made publicly available in peer-reviewed literature. Researchers should perform dose-range finding studies to determine the optimal and best-tolerated dose for their specific animal model and experimental conditions.
Q4: How is this compound typically administered in animal studies?
A4: this compound is orally bioavailable and is commonly administered to rodents through a formulated diet. A typical concentration mentioned in studies is 0.2 grams of this compound per kilogram of standard rodent chow (AIN-76A).[4] This method allows for continuous, non-invasive administration over chronic study periods. Alternatively, oral gavage can be used for more precise dosing, although this is more labor-intensive and can induce stress in the animals.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Poor General Health in Animals
-
Possible Cause: While published data suggests low toxicity, individual animal responses can vary. The observed effects may be due to off-target effects, issues with the formulation, or stress from experimental procedures.
-
Troubleshooting Steps:
-
Confirm Formulation Homogeneity: Ensure that this compound is evenly mixed into the chow. Inconsistent mixing can lead to under- or over-dosing.
-
Monitor Food and Water Intake: A decrease in consumption can be an early indicator of adverse effects. Compare intake between control and treated groups.
-
Reduce Dose: If adverse effects are observed, consider reducing the concentration of this compound in the diet or the dosage if using oral gavage.
-
Perform Health Monitoring: Conduct regular clinical observations, including assessment of posture, activity, and fur condition.
-
Consult a Veterinarian: If animal health deteriorates, consult with a veterinarian to rule out other underlying health issues.
-
Issue 2: Inconsistent or Incomplete Depletion of Peripheral Macrophages
-
Possible Cause: This could be due to inadequate drug exposure, incorrect formulation, or the specific characteristics of the animal model.
-
Troubleshooting Steps:
-
Verify Drug Concentration in Diet: If possible, analytically verify the concentration of this compound in the formulated chow.
-
Ensure Palatability: Some compounds can make the chow less palatable, leading to reduced intake. Monitor food consumption to ensure adequate dosing.
-
Assess Pharmacokinetics: If feasible, measure plasma levels of this compound to confirm systemic exposure.
-
Confirm Macrophage Depletion: Use techniques such as immunohistochemistry or flow cytometry on peripheral tissues (e.g., spleen, liver) to quantify macrophage populations (e.g., F4/80+ or CD68+ cells).
-
Consider the Animal Model: The response to CSF1R inhibition can vary between different strains and species.
-
Issue 3: Difficulties with Oral Gavage Administration
-
Possible Cause: Improper technique can lead to stress, injury, or inaccurate dosing.
-
Troubleshooting Steps:
-
Ensure Proper Training: Personnel should be adequately trained in rodent oral gavage techniques.
-
Use Appropriate Equipment: Utilize appropriately sized and flexible gavage needles to minimize the risk of esophageal or gastric injury.
-
Habituate Animals: Acclimate the animals to handling and the gavage procedure to reduce stress.
-
Confirm Correct Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the compound.
-
Monitor for Aspiration: Observe the animal for any signs of respiratory distress after dosing, which could indicate aspiration.
-
Data Presentation
Table 1: Summary of this compound Characteristics and In Vivo Effects
| Parameter | Description | Reference |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | [1] |
| Mechanism of Action | Inhibition of CSF1R phosphorylation and downstream signaling | [2] |
| Blood-Brain Barrier Penetration | No | [3][4] |
| Primary On-Target Effect | Depletion of peripheral macrophages | [2][4] |
| Effect on Microglia | None | [4][5] |
| Reported In Vivo Administration | Orally in formulated diet (e.g., 0.2 g/kg chow) | [4] |
| Observed In Vivo Side Effects | Generally well-tolerated with no significant impact on body weight or plasma NfL levels | [2] |
Table 2: Recommended Parameters for Toxicity Monitoring in Animal Models Treated with this compound
| Monitoring Category | Parameters to Assess | Frequency |
| Clinical Observations | Body weight, food/water consumption, posture, activity level, fur condition | Daily |
| Hematology (Complete Blood Count) | White blood cell count (WBC) and differentials, red blood cell count (RBC), hemoglobin, hematocrit, platelet count | Baseline, and at selected time points during and after treatment |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine | Baseline, and at selected time points during and after treatment |
| Necropsy and Histopathology | Gross examination of all major organs, histopathological analysis of key organs (liver, kidney, spleen, etc.) | At the end of the study or if animals are euthanized due to adverse effects |
Experimental Protocols
Protocol 1: Chronic Administration of this compound in Formulated Rodent Diet
-
Formulation:
-
Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 200 mg of this compound per kg of chow).
-
Thoroughly mix the powdered this compound with a small portion of the powdered standard rodent chow (e.g., AIN-76A) to create a premix.
-
Gradually add the premix to the remaining powdered chow and mix until a homogenous mixture is achieved.
-
The formulated chow can then be provided to the animals ad libitum.
-
-
Administration and Monitoring:
-
House animals individually to accurately monitor food consumption.
-
Replace the formulated chow regularly (e.g., every 2-3 days) to maintain freshness and drug stability.
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
At the end of the study, collect blood and tissues for analysis as outlined in Table 2.
-
Protocol 2: Assessment of Peripheral Macrophage Depletion
-
Tissue Collection:
-
At the desired time point, euthanize the animals according to approved protocols.
-
Perfuse the animals with phosphate-buffered saline (PBS) to remove circulating blood cells.
-
Collect peripheral tissues of interest, such as the spleen, liver, and lungs.
-
-
Immunohistochemistry:
-
Fix the tissues in 4% paraformaldehyde, process, and embed in paraffin.
-
Section the tissues and perform immunohistochemical staining for macrophage markers (e.g., F4/80, CD68, or Iba1).
-
Quantify the number of positive cells per unit area to determine the extent of macrophage depletion compared to control animals.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from fresh tissues (e.g., spleen).
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD45, CD11b, F4/80).
-
Analyze the cell populations using a flow cytometer to quantify the percentage of macrophages.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Toxicity Study Workflow for this compound.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 4. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
inconsistent results with PLX73086 what to check
Welcome to the technical support center for PLX73086. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CSF1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] By binding to CSF1R, this compound blocks the receptor's activation by its ligands, CSF1 and IL-34. This inhibition disrupts downstream signaling pathways crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1] A key characteristic of this compound is its inability to cross the blood-brain barrier, making it a valuable tool for specifically studying the role of peripheral macrophages without affecting microglia in the central nervous system.
Q2: What are the key differences between this compound and other CSF1R inhibitors like PLX5622?
The primary distinction lies in their ability to penetrate the blood-brain barrier (BBB). PLX5622 readily crosses the BBB, leading to the depletion of both peripheral macrophages and central nervous system (CNS) microglia. In contrast, this compound does not cross the BBB, allowing for the selective depletion of peripheral macrophages while leaving the microglial population in the CNS largely intact.[2][3] This makes this compound an ideal tool for dissecting the distinct roles of these two cell populations in various physiological and pathological processes.
Q3: What are the known off-target effects of this compound?
While this compound is designed to be a selective CSF1R inhibitor, like many kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. It has been tested for selectivity against closely related kinases such as KIT, FLT3, and PDGFR family receptors.[1] However, studies with other CSF1R inhibitors like PLX5622 have shown effects on other immune cells, including the suppression of T-helper cell (Th1 and Th2) differentiation and alterations in the lymphoid and myeloid compartments of the bone marrow.[4][5] Researchers should be aware of these potential off-target effects and consider appropriate controls to validate their findings.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid powder and is soluble in DMSO. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium or vehicle for in vivo studies immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or no effect on cell viability in in vitro assays.
Possible Causes and Solutions:
-
Incorrect Dosing: The effective concentration of this compound can vary significantly between different cell lines.[6][7][8][9]
-
Recommendation: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Refer to the table below for reported IC50 values in various cell lines as a starting point.
-
-
Low CSF1R Expression: The target cells may not express sufficient levels of CSF1R for this compound to exert a significant effect.
-
Recommendation: Verify CSF1R expression in your cell line at both the mRNA and protein level using qPCR and Western blotting or flow cytometry, respectively.
-
-
Compound Instability: this compound may degrade in cell culture medium over long incubation periods.
-
Recommendation: For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.
-
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays.
-
Recommendation: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Issue 2: High variability between experimental replicates.
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can lead to variability.
-
Recommendation: Use cells with a consistent passage number and maintain a standardized cell culture protocol.
-
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor or cell suspension, can introduce significant errors.
-
Recommendation: Use calibrated pipettes and ensure thorough mixing of solutions.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell growth.
-
Recommendation: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to minimize evaporation.
-
Issue 3: Unexpected or paradoxical activation of downstream signaling pathways.
Possible Causes and Solutions:
-
Feedback Loops: Inhibition of CSF1R can sometimes lead to the activation of compensatory signaling pathways.
-
Recommendation: Analyze a panel of downstream signaling molecules (e.g., p-AKT, p-ERK, p-STAT3) at different time points to understand the dynamic response to CSF1R inhibition.
-
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to unexpected signaling events.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different CSF1R inhibitor to confirm that the observed effects are on-target.
-
Issue 4: Inconsistent results in in vivo studies.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation can impact the in vivo efficacy of this compound.
-
Effects on other Immune Cells: As this compound depletes peripheral macrophages, this can have systemic effects on the immune system, including on T-cell populations, which might influence the experimental outcome.[4][5][12]
-
Recommendation: Monitor the populations of various immune cells in the blood and relevant tissues using flow cytometry to understand the systemic immunological impact of the treatment.
-
-
Sex-specific Effects: Some studies with CSF1R inhibitors have reported sex-specific differences in treatment response.[2][11]
-
Recommendation: Include both male and female animals in your study design and analyze the data separately to identify any sex-dependent effects.
-
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Target | Assay | Cell Line/System | IC50 (nM) |
| This compound (AC708) | CSF1R (CSF-1 mediated) | Phosphorylation | Cell-based | 26 |
| This compound (AC708) | CSF1R (IL-34 mediated) | Phosphorylation | Cell-based | 33 |
| This compound (AC708) | Growth-factor dependent cells (in CSF-1) | Viability | Cell-based | 38 |
| This compound (AC708) | Growth-factor dependent cells (in IL-34) | Viability | Cell-based | 40 |
| This compound (AC708) | Primary human osteoclasts (CSF-1 mediated) | Differentiation/Survival | Cell-based | 15 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13][14][15][16]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[13][14][15][16]
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for CSF1R Pathway Analysis
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: CSF1R Signaling Pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
appropriate negative control for PLX73086 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX73086, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the CSF1R tyrosine kinase.[1] By binding to the ATP-binding pocket of CSF1R, it blocks the receptor's autophosphorylation and downstream signaling cascades.[2] This inhibition primarily affects the survival, proliferation, and differentiation of CSF1R-dependent cells, such as macrophages and microglia.[1]
Q2: What is the most appropriate negative control for my this compound experiment?
A2: The ideal negative control is a multi-faceted approach. For in vitro and in vivo experiments, a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to account for any effects of the solvent on the experimental system.
For cell-based assays, to confirm that the observed phenotype is due to the inhibition of CSF1R and not off-target effects, two additional controls are highly recommended:
-
A structurally related inactive compound: While a commercially available, validated inactive analog of this compound is not readily documented, researchers can sometimes access such compounds through collaborations with the manufacturer or by synthesizing a close analog with a modification that abrogates its activity.
-
A kinase-dead CSF1R mutant: Expressing a catalytically inactive (kinase-dead) version of CSF1R in your cells of interest can be a powerful control.[3][4] If this compound has no effect in cells expressing the kinase-dead mutant, it strongly suggests the drug's effects are mediated through CSF1R inhibition.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a selective CSF1R inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits CSF1R without causing significant off-target effects. Comprehensive kinome profiling is the most thorough way to identify potential off-target kinases.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or unexpected effects in the vehicle control group. | The vehicle (e.g., DMSO) concentration is too high and causing cellular toxicity or other non-specific effects. | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1% for DMSO in cell culture). |
| Inconsistent results between experiments. | Variability in compound preparation, cell passage number, or assay conditions. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use cells within a consistent and low passage number range. Standardize all incubation times, temperatures, and reagent concentrations. |
| No observable effect of this compound. | The compound may be inactive, the concentration may be too low, or the cells may not be dependent on CSF1R signaling. | Verify the identity and purity of your this compound. Perform a dose-response experiment to determine the optimal concentration. Confirm CSF1R expression and its functional importance in your experimental model system. |
| Observed effects may be due to off-target activity. | The concentration of this compound used is too high, leading to inhibition of other kinases. | Perform a dose-response curve and use the lowest effective concentration. If possible, test the effect of this compound in a cell line that does not express CSF1R or in cells expressing a kinase-dead CSF1R mutant. |
Experimental Protocols
Protocol: Validating On-Target Activity of this compound using a Kinase-Dead CSF1R Mutant
This protocol outlines a general workflow for confirming that the cellular effects of this compound are mediated through its intended target, CSF1R.
-
Cell Line Preparation:
-
Obtain or generate a cell line that expresses a kinase-dead mutant of CSF1R. This can be achieved through site-directed mutagenesis (e.g., mutating the catalytic lysine in the ATP-binding site to an alanine) followed by stable transfection or transduction.[6]
-
As a control, create a parallel cell line that overexpresses the wild-type CSF1R.
-
Include a parental cell line (with endogenous CSF1R expression) and a vector-only control cell line.
-
-
Experimental Setup:
-
Plate the parental, vector-control, wild-type CSF1R, and kinase-dead CSF1R expressing cells at the same density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
Assess the cellular phenotype of interest (e.g., cell viability, proliferation, migration, or a specific signaling pathway readout).
-
-
Data Interpretation:
-
Expected Outcome: this compound should elicit a dose-dependent effect in the parental and wild-type CSF1R-expressing cells. In contrast, the kinase-dead CSF1R-expressing cells should be resistant to the effects of this compound. The vector-only control should behave similarly to the parental cell line.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Control Cell Lines
| Cell Line | Target | This compound IC50 (nM) | Interpretation |
| Parental | Endogenous CSF1R | 50 | Baseline sensitivity to this compound. |
| Vector Control | Endogenous CSF1R | 52 | Transfection vehicle has no effect on sensitivity. |
| Wild-Type CSF1R Overexpression | Overexpressed WT CSF1R | 45 | Confirms sensitivity in a system with high target levels. |
| Kinase-Dead CSF1R Mutant | Inactive CSF1R | >10,000 | Demonstrates that the effect of this compound is dependent on a functional CSF1R kinase domain, indicating on-target activity. |
Visualizations
Figure 1: Workflow for validating the on-target effects of this compound.
Figure 2: Signaling pathway showing this compound inhibition and the kinase-dead control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Catalytically Dead αCaMKII K42M Mutant Acts as a Dominant Negative in the Control of Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Peripheral Macrophage Repopulation Post-PLX73086 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for monitoring the depletion and subsequent repopulation of peripheral macrophages following treatment with PLX73086, a selective CSF1R inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The CSF1R signaling pathway is critical for the survival, proliferation, and differentiation of most tissue macrophages.[1][2][3] By blocking the ATP binding site of the receptor kinase, this compound prevents its autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/Akt and MEK/ERK pathways. This inhibition leads to apoptosis of CSF1R-dependent macrophages.[1][4]
Q2: What is the primary advantage of using this compound for studying peripheral macrophages?
A2: A key feature of this compound is its inability to efficiently cross the blood-brain barrier (BBB).[4] This allows for the selective depletion of peripheral macrophage populations in tissues like the liver, spleen, lungs, and kidneys, while leaving the central nervous system's resident macrophages (microglia) largely unaffected.[4] This distinction is crucial for experiments designed to decouple the roles of peripheral macrophages from microglia in various physiological and pathological processes.
Q3: How long does it take to achieve significant peripheral macrophage depletion with this compound?
A3: The kinetics of depletion can vary by tissue, dose, and administration route. Generally, significant depletion of macrophage populations in peripheral organs can be observed within 7 to 21 days of continuous treatment. It is recommended to perform a pilot study to determine the optimal treatment duration for your specific model and target tissue.
Q4: After stopping this compound treatment, how long does it take for peripheral macrophages to repopulate?
A4: Following the cessation of treatment, macrophage populations begin to repopulate. The timeline is tissue-dependent, but initial signs of repopulation can often be detected within one week.[5] Full repopulation to baseline levels may take several weeks (e.g., 2 to 6 weeks).[6] The repopulating cells often show signs of in-situ proliferation (Ki67+ staining) and progressively mature to resemble the original resident macrophages.[5][6]
Q5: Are the newly repopulated macrophages functionally equivalent to the original population?
A5: Repopulating macrophages appear to restore homeostatic functions. For instance, studies in the choroid have shown that their return is associated with the arrest of vascular atrophy and the reversal of pathological changes in the retinal pigment epithelium (RPE) that occur during depletion.[5] However, some studies using other CSF1R inhibitors have noted that long-term functional impairments can persist in bone marrow-derived macrophages even after treatment cessation, potentially affecting M1 polarization.[7][8] Researchers should consider validating key functional aspects of the repopulated macrophages in their specific context.
Section 2: Experimental Protocols & Data Presentation
Protocol 1: In Vivo this compound Administration and Tissue Harvesting
-
Animal Model: C57BL/6 mice are commonly used. House animals in accordance with institutional guidelines.
-
This compound Formulation: this compound is typically formulated in a vehicle suitable for the chosen administration route (e.g., oral gavage, formulated in chow). A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose with 0.25% (v/v) Tween 80 in water.
-
Dosing and Administration:
-
Dosing can range from 25 to 75 mg/kg, administered once or twice daily via oral gavage.
-
Alternatively, this compound can be formulated in rodent chow for ad libitum feeding.
-
Control Group: Administer the vehicle alone on the same schedule as the treatment group.
-
-
Treatment Duration: Treat for 7-21 days for depletion studies. For repopulation studies, cease treatment and monitor at various time points (e.g., Day 3, 7, 14, 21 post-cessation).
-
Tissue Harvesting:
-
Anesthetize the mouse according to approved protocols.
-
Perform cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to remove circulating blood cells from tissues.
-
Dissect peripheral organs of interest (e.g., spleen, liver, lungs, kidneys).
-
Process a portion of the tissue for flow cytometry and fix the remainder for immunohistochemistry (IHC).
-
Protocol 2: Flow Cytometry for Macrophage Quantification
-
Single-Cell Suspension: Prepare single-cell suspensions from harvested tissues using mechanical dissociation and/or enzymatic digestion (e.g., collagenase, DNase I).
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an RBC lysis buffer.
-
Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying macrophages is listed in the table below.
-
Live/Dead Staining: Include a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on singlets, then live cells.
-
Gate on hematopoietic cells (CD45+).
-
From the CD45+ population, identify macrophages using canonical markers like CD11b and F4/80. Further subsetting can be done with additional markers.
-
Data Tables
Table 1: Common Flow Cytometry Panels for Murine Peripheral Macrophages
| Marker | Cell Type/Function Association | Common Fluorochromes |
| CD45 | Pan-hematopoietic marker | BV510, APC-Cy7 |
| CD11b | Pan-myeloid marker, highly expressed on macrophages | PE-Cy7, PerCP-Cy5.5 |
| F4/80 | Mature macrophage marker | APC, PE |
| Ly6C | Monocyte differentiation state | FITC, PerCP-Cy5.5 |
| CD64 | Highly expressed on macrophages, helps distinguish from DCs | PE, BV421 |
| CD206 | Mannose receptor, often associated with M2-like macrophages | APC, PE-Cy7 |
| CD86 | Co-stimulatory molecule, often associated with M1-like macrophages | FITC, BV605 |
| Ki67 | Proliferation marker (intracellular staining required) | Alexa Fluor 647 |
Table 2: Expected Macrophage Depletion Efficiency with CSF1R Inhibitors
| Organ | Typical Depletion Efficiency | Reference |
| Colon | >90% | [9] |
| Peritoneal Cavity | ~90% | [9] |
| Adipose Tissue | ~60% | [9] |
| Liver | High | [4] |
| Spleen | High | [4] |
| Lung | ~25-30% | [4][9] |
| Blood Monocytes | Low to moderate | [9] |
| Note: Efficiencies are based on studies with various CSF1R inhibitors (including PLX5622 and this compound) and may vary based on the specific experimental conditions. |
Section 3: Visualizations and Workflows
CSF1R Signaling and this compound Inhibition
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Monitoring Macrophage Repopulation
Caption: Workflow for a this compound depletion and repopulation study.
Section 4: Troubleshooting Guide
Problem 1: Incomplete or variable macrophage depletion in the target organ.
| Possible Cause | Suggested Solution |
| Insufficient Dose or Duration | The dose or duration of this compound treatment was not sufficient for the target tissue. Increase the dose or extend the treatment period. Perform a dose-response pilot study. |
| Poor Bioavailability | Issues with drug formulation or administration. Confirm the stability of the compound in the vehicle and ensure accurate administration (e.g., proper oral gavage technique). |
| Tissue-Specific CSF1R Dependency | Some macrophage populations are less dependent on CSF1R signaling for survival than others (e.g., lung alveolar macrophages).[9] Characterize the specific macrophage subset to understand its biology. Consider using a multi-marker panel to identify different subsets. |
| Inefficient Perfusion | Contamination from circulating blood monocytes can be mistaken for resident tissue macrophages. Ensure thorough cardiac perfusion with PBS before tissue harvesting to clear the vasculature. |
Problem 2: High background or non-specific staining in flow cytometry.
| Possible Cause | Suggested Solution |
| Dead Cells | Dead cells non-specifically bind antibodies, increasing background. Always include a viability dye in your panel and gate on live cells first. |
| Fc Receptor Binding | Macrophages and monocytes express high levels of Fc receptors, leading to non-specific binding of antibodies. Always use an Fc block (anti-CD16/32) before adding your primary antibody cocktail. |
| Antibody Titration | Using too much antibody can increase background. Titrate each antibody in your panel to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Autofluorescence | Macrophages are highly autofluorescent, which can interfere with detection, especially in channels like FITC. Choose bright fluorochromes for your key markers and use fluorescence-minus-one (FMO) controls to set accurate gates. |
Problem 3: Discrepancy between flow cytometry and immunohistochemistry (IHC) results.
| Possible Cause | Suggested Solution |
| Antibody Clone/Target Epitope | The antibody clones used for flow and IHC may recognize different epitopes, one of which could be masked by fixation in IHC. Validate your IHC antibody for specificity and performance in your chosen fixation protocol. |
| Tissue Processing Artifacts | Over-fixation can mask antigens. Optimize fixation time. For flow cytometry, harsh enzymatic digestion can cleave surface markers. Optimize digestion time and temperature. |
| Quantification Method | Flow cytometry provides quantitative cell counts from a dissociated tissue, while IHC provides spatial information but is harder to quantify accurately. Use standardized cell counting methods for IHC across multiple fields of view and sections. The two methods provide complementary, not identical, data. |
Troubleshooting Logic for Incomplete Depletion
Caption: A logical guide for troubleshooting incomplete macrophage depletion.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLX73086 for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX73086 in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a crucial tyrosine kinase receptor for the survival, proliferation, and differentiation of myeloid cells like macrophages and microglia.[1][2] By binding to CSF1R, this compound blocks its activation by ligands such as CSF1 and IL-34, thereby inhibiting downstream signaling pathways and leading to the depletion of CSF1R-dependent cells, primarily peripheral macrophages.[1][3]
Q2: What is the key distinguishing feature of this compound compared to other CSF1R inhibitors like PLX5622?
The defining characteristic of this compound is its inability to cross the blood-brain barrier (BBB).[2] This property allows researchers to selectively deplete peripheral macrophage populations without significantly affecting microglia within the central nervous system (CNS).[2][4][5] This makes it an invaluable tool for dissecting the distinct roles of peripheral versus central myeloid cells in various disease models.[1][2]
Q3: What are the primary research applications for this compound in chronic disease models?
This compound is particularly useful in chronic disease models where researchers aim to understand the contribution of peripheral macrophages to disease pathogenesis, independent of microglial involvement. This includes studies in neuroinflammatory conditions like spinal cord injury, as well as in cancer research to investigate the role of tumor-associated macrophages (TAMs).[1][2][3] It has also been used in models of chronic psychosocial stress to differentiate the roles of microglia and peripheral macrophages in stress-induced inflammatory responses.[6]
Q4: How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment.[1]
Q5: In what solvent is this compound soluble?
This compound is soluble in DMSO.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Peripheral Macrophage Depletion in a Chronic Study
Possible Causes and Solutions:
-
Suboptimal Dosing: The dose of this compound may be insufficient for the specific animal model or the duration of the study.
-
Recommendation: Review the literature for established dosing regimens in similar models. A common starting point is formulating this compound into rodent chow. For example, a concentration of 0.2 g of this compound per kilogram of diet has been used.[7] Ensure accurate and consistent food intake by the animals.
-
-
Compound Stability in Diet: Over long periods, the compound's stability in the formulated diet could be a concern, although it is generally stable.
-
Recommendation: Prepare fresh batches of the formulated diet regularly, for instance, every two weeks, and store it under appropriate conditions (cool, dark, and dry) to minimize degradation.
-
-
Pharmacokinetic Variability: Individual differences in drug metabolism among animals can lead to varied levels of macrophage depletion.
-
Recommendation: Increase the sample size to account for biological variability. At the end of the study, confirm macrophage depletion in tissues of interest (e.g., liver, spleen, lungs) using immunohistochemistry or flow cytometry for markers like IBA1 or CD11b.[7]
-
Issue 2: Unexpected Effects Observed in the Central Nervous System (CNS)
Possible Causes and Solutions:
-
Compromised Blood-Brain Barrier (BBB): In some chronic disease models, the integrity of the BBB may be compromised, potentially allowing for unintended leakage of this compound into the CNS.
-
Recommendation: Assess BBB permeability in your specific disease model. This can be done by injecting a tracer like Evans blue or FITC-conjugated lectin intravenously before tissue collection and examining for its presence in the CNS parenchyma.[4]
-
-
Indirect Effects of Peripheral Macrophage Depletion: The observed CNS effects may be a secondary consequence of depleting peripheral macrophages, which can influence systemic inflammation and, in turn, affect the CNS.
-
Recommendation: Carefully analyze systemic inflammatory markers and consider the potential for indirect signaling pathways linking the periphery and the CNS.
-
Issue 3: Off-Target Effects or Toxicity in Long-Term Administration
Possible Causes and Solutions:
-
Kinase Selectivity: While this compound is highly selective for CSF1R, the possibility of off-target effects on other closely related kinases (e.g., KIT, FLT3) exists, especially with chronic high-dose administration.[1][8]
-
Recommendation: If off-target effects are suspected, consider using a lower effective dose or including control groups treated with other CSF1R inhibitors with different selectivity profiles for comparison.
-
-
Impact on Other Myeloid Populations: Chronic CSF1R inhibition can affect other myeloid cell populations that rely on this signaling pathway for their maintenance.
-
Recommendation: Monitor the levels of various immune cell populations in the blood and relevant tissues throughout the study to identify any significant alterations beyond the target macrophage population.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Target | CSF1R | [1][2] |
| IC50 (CSF-1 mediated) | 26 nM | [1] |
| IC50 (IL-34 mediated) | 33 nM | [1] |
| Blood-Brain Barrier Penetration | No | [2][5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Formulated Diet
-
Objective: To achieve systemic depletion of peripheral macrophages in a mouse model.
-
Materials:
-
This compound powder
-
Standard rodent chow (e.g., AIN-76A)
-
Food processor or appropriate mixing equipment
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration. A commonly used concentration is 0.2 g of this compound per kilogram of diet.[7]
-
Thoroughly mix the this compound powder with the powdered rodent chow until a homogenous mixture is achieved.
-
Provide the formulated diet to the experimental animals ad libitum.
-
Replace the medicated chow with a fresh batch every 1-2 weeks to ensure compound stability.
-
House a control group of animals that receive the same standard chow without the addition of this compound.
-
-
Duration: Treatment duration will vary depending on the chronic disease model. For example, a 14-day administration period has been shown to effectively deplete macrophages in various peripheral organs.[9]
Protocol 2: Verification of Peripheral Macrophage Depletion
-
Objective: To confirm the efficacy of this compound treatment in depleting peripheral macrophages.
-
Materials:
-
Tissues of interest (e.g., liver, spleen, lung, kidney)
-
Antibodies for immunohistochemistry or flow cytometry (e.g., anti-IBA1, anti-CD11b)
-
Microscope or flow cytometer
-
-
Procedure (Immunohistochemistry):
-
At the end of the treatment period, perfuse the animals and collect the tissues of interest.
-
Fix, process, and embed the tissues in paraffin or freeze for cryosectioning.
-
Perform immunohistochemical staining for a macrophage marker like IBA1.
-
Quantify the number of positive cells per unit area in the tissues from both the this compound-treated and control groups. A significant reduction in the number of IBA1-positive cells in the treated group indicates successful macrophage depletion.[7]
-
-
Procedure (Flow Cytometry):
-
Isolate single-cell suspensions from the tissues of interest.
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD45, CD11b).
-
Analyze the cell populations using a flow cytometer to quantify the percentage of macrophages in the treated versus control groups.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Experimental workflow for a chronic study using this compound.
Caption: Troubleshooting unexpected CNS effects with this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic psychosocial stress triggers microglial-/macrophage-induced inflammatory responses leading to neuronal dysfunction and depressive-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1R inhibitor, pexidartinib, sensitizes esophageal cancer to PD-1 immune checkpoint blockade in a rat model. - ASCO [asco.org]
- 9. Microglia facilitate and stabilize the response to general anesthesia [elifesciences.org]
Validation & Comparative
A Head-to-Head Comparison: PLX73086 and Clodronate Liposomes for Macrophage Depletion
For researchers in immunology, oncology, and beyond, the targeted depletion of macrophages is a critical experimental tool. Two widely utilized agents for this purpose are PLX73086, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, and clodronate liposomes, which induce apoptosis in phagocytic cells. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and clodronate liposomes lies in their mechanism of action. This compound employs a targeted molecular approach, while clodronate liposomes leverage the natural phagocytic function of macrophages.
This compound is a small molecule inhibitor that specifically targets the CSF1 receptor. CSF1R is a crucial tyrosine kinase receptor essential for the survival, proliferation, and differentiation of most tissue-resident macrophages. By binding to and blocking the activity of CSF1R, this compound effectively cuts off the survival signal for these cells, leading to their depletion. A key feature of this compound is its low penetration of the blood-brain barrier, allowing for the selective depletion of peripheral macrophages without significantly affecting microglia in the central nervous system.
Clodronate liposomes , on the other hand, act as a "Trojan horse." Clodronate, a non-hydrolyzable analog of ATP, is encapsulated within lipid vesicles (liposomes). Macrophages, being highly phagocytic, readily engulf these liposomes. Once inside the macrophage, lysosomal phospholipases break down the liposome, releasing the clodronate into the cytoplasm. The intracellular accumulation of clodronate disrupts mitochondrial function and initiates a cascade of events leading to apoptosis, or programmed cell death, of the macrophage.
Quantitative Performance: Efficacy of Depletion
| Agent | Animal Model | Tissue | Depletion Efficiency (%) | Citation |
| This compound (AC708) | Mouse (Ovarian Cancer Model) | Tumor Microenvironment | 86% decrease in CD11b+/F4/80+ cells | |
| PLX5622 (similar CSF1R inhibitor) | Mouse | Spinal Cord | 97.9% | |
| PLX5622 | Mouse | Colon | 92.4% | |
| PLX5622 | Mouse | Adipose Tissue | 58.2% | |
| PLX5622 | Mouse | Peritoneal Cavity | 90.2% | |
| Clodronate Liposomes | Mouse (Sepsis Model) | Spleen | >90% | |
| Clodronate Liposomes | Zebrafish | Retina | Reduction to ~1.3% of L-plastin-positive cells | |
| Clodronate Liposomes | Mouse (Kidney Injury Model) | Kidney | Reduction of CD45+F4/80+CD11b+ cells to 1.5% | [1] |
| Clodronate Liposomes | Mouse | Marginal Zone Macrophages | 65-80% | [2] |
Experimental Protocols: A Practical Guide
The successful application of these agents hinges on appropriate experimental design, including dosage and administration route.
This compound
This compound is typically administered orally, often formulated in the animal's chow for continuous delivery.
-
Administration: Oral gavage or formulated in rodent chow.
-
Dosage: A commonly cited dosage is 90 mg/kg administered daily via oral gavage. For dietary administration of the similar CSF1R inhibitor PLX5622, a concentration of 1200 ppm in chow is often used.
-
Time to Depletion: Significant depletion is typically observed after several days of continuous administration.
Clodronate Liposomes
Clodronate liposomes are administered parenterally, with the route influencing the primary sites of macrophage depletion.
-
Administration: Intravenous (IV) or intraperitoneal (IP) injection are the most common routes.
-
Dosage: For IV administration, a typical dose is 100 µL per 10 grams of animal body weight. For IP injections, a dose of 200 µL per mouse (20-25g) is frequently used.
-
Time to Maximum Depletion:
-
Intravenous: Maximum depletion in the liver and spleen is generally observed within 24 hours.
-
Intraperitoneal: Maximum depletion of peritoneal macrophages occurs within 48-72 hours.
-
-
Repopulation: Macrophage populations begin to recover within 1-2 weeks after a single dose. For sustained depletion, repeated injections every 3-4 days are necessary.
Specificity and Off-Target Effects
Both methods offer a degree of specificity for macrophages but are not without potential off-target effects.
This compound , due to its targeted inhibition of CSF1R, is highly specific for macrophages and other myeloid cells that depend on this signaling pathway for survival. Its low blood-brain barrier permeability provides an advantage for studies focusing on peripheral macrophage populations. However, it is important to consider that other CSF1R-expressing cells, such as osteoclasts, may also be affected.
Clodronate liposomes are selectively taken up by phagocytic cells, making them highly effective at depleting macrophages. However, other phagocytic cells, such as dendritic cells and neutrophils to a lesser extent, can also be depleted. The effect on non-phagocytic cells is minimal as free clodronate does not readily cross cell membranes.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows for macrophage depletion using this compound and clodronate liposomes.
Conclusion: Choosing the Right Tool for the Job
Both this compound and clodronate liposomes are powerful and effective tools for in vivo macrophage depletion. The choice between them should be guided by the specific experimental question.
This compound is an excellent choice for studies requiring:
-
Selective depletion of peripheral macrophages while sparing microglia.
-
Long-term, sustained depletion through oral administration.
-
Targeting macrophages based on their dependence on CSF1R signaling.
Clodronate liposomes are well-suited for experiments that need:
-
Rapid and robust depletion of phagocytic cells.
-
Flexibility in targeting different macrophage populations through various administration routes.
-
A method that is independent of CSF1R signaling.
By carefully considering the mechanisms, efficacy, and practical aspects of each method, researchers can confidently select the optimal approach to advance their understanding of the multifaceted roles of macrophages in health and disease.
References
PLX73086: A Peripherally-Restricted CSF1R Inhibitor with Negligible Central Nervous System Effects
A comparative analysis of PLX73086 against CNS-penetrant alternatives confirms its utility for targeted peripheral macrophage ablation without confounding neurological effects, offering a refined tool for researchers in immunology, oncology, and beyond.
For scientists investigating the distinct roles of peripheral macrophages versus central nervous system (CNS) microglia, the development of pharmacologic tools with precise compartmentalization is paramount. This compound, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has emerged as a critical asset in this context. Experimental evidence confirms that this compound is a blood-brain barrier (BBB)-impermeable agent, enabling the targeted depletion of peripheral macrophages without impacting microglial populations within the CNS. This contrasts sharply with other widely used CSF1R inhibitors, such as PLX5622, Pexidartinib (PLX3397), and BLZ945, which exhibit significant CNS penetration.
This guide provides a comprehensive comparison of the CNS effects of this compound and its CNS-penetrant counterparts, supported by available experimental data and detailed methodologies.
Comparative Analysis of CNS Penetration
The defining characteristic of this compound is its inability to cross the blood-brain barrier, a feature that has been experimentally validated. In a study designed to differentiate the roles of peripheral macrophages and microglia, this compound was administered to mice and effectively ablated macrophages in peripheral tissues such as the liver, lung, spleen, and kidney, with no discernible effect on brain microglia.[1] This peripheral restriction is a significant advantage in studies where CNS effects would be a confounding variable.
In contrast, other CSF1R inhibitors readily access the CNS, leading to the depletion of both peripheral macrophages and microglia. This is a critical consideration for researchers, as the choice of inhibitor will fundamentally determine the scope of the biological system being perturbed.
| Compound | Class | CNS Penetration | Supporting Experimental Data |
| This compound | CSF1R Inhibitor | Negligible | Demonstrated to ablate peripheral macrophages without affecting brain microglia in mice.[1] |
| PLX5622 | CSF1R Inhibitor | High | Achieves significant concentrations in the brain, leading to widespread microglial depletion. |
| Pexidartinib (PLX3397) | CSF1R Inhibitor | Limited but Present | In non-human primates, plasma Cmax reached 16.50 µg/mL, while CSF Cmax was 10.1-16.1 ng/mL, indicating limited but measurable CNS penetration. |
| BLZ945 | CSF1R Inhibitor | High | Described as a CNS-penetrant inhibitor used to effectively deplete microglia in preclinical models. |
Experimental Protocols
A clear understanding of the methodologies used to assess the CNS effects of these compounds is crucial for interpreting the data. Below are summaries of the key experimental approaches.
Peripheral Macrophage Ablation without Microglial Depletion using this compound
-
Objective: To demonstrate the peripheral selectivity of this compound.
-
Methodology:
-
This compound was formulated into a specialized diet and administered to mice.
-
After a defined treatment period, tissues from both the periphery (liver, lung, spleen, kidney) and the CNS (brain) were collected.
-
Immunohistochemical staining for macrophage and microglia markers (e.g., IBA1) was performed on tissue sections.
-
The density of stained cells in each tissue was quantified to determine the extent of depletion.
-
-
Results: A significant reduction in IBA1-positive cells was observed in all peripheral tissues examined, while the density of IBA1-positive microglia in the brain remained unchanged compared to control animals.[1]
Assessment of CNS Penetration of Pexidartinib (PLX3397) in Non-Human Primates
-
Objective: To quantify the extent of Pexidartinib entry into the cerebrospinal fluid (CSF).
-
Methodology:
-
A single oral dose of Pexidartinib was administered to non-human primates.
-
Serial blood and CSF samples were collected over a 72-hour period.
-
The concentration of Pexidartinib in plasma and CSF was determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), were calculated for both compartments.
-
-
Results: The maximum concentration of Pexidartinib in the CSF was found to be approximately 0.1% of the maximum concentration in the plasma, indicating limited passage across the blood-brain barrier.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental logic for confirming the lack of CNS effects with this compound.
Caption: Targeted inhibition of the CSF1R signaling pathway by this compound.
Caption: this compound acts peripherally without crossing the blood-brain barrier.
Conclusion
The selective, peripheral action of this compound makes it an indispensable tool for researchers aiming to dissect the specific contributions of peripheral macrophages in various physiological and pathological processes, without the confounding influence of microglial depletion in the CNS. This comparative guide highlights the critical importance of selecting the appropriate CSF1R inhibitor based on the desired site of action, ensuring the precision and validity of experimental findings. For studies requiring targeted modulation of peripheral macrophage populations, this compound stands out as the superior choice due to its confirmed lack of CNS effects.
References
PLX73086: A Focused Look at Tyrosine Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity profile of PLX73086, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), against other tyrosine kinases.
This compound (also known as AC708) is a small molecule inhibitor designed to target CSF1R, a key receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia.[1] Its mechanism of action involves the inhibition of CSF1R phosphorylation, thereby blocking downstream signaling pathways. This targeted action makes this compound a valuable tool in studying the roles of these myeloid cells in various physiological and pathological processes.
Selectivity Profile of this compound
| Kinase Target | Activity/Selectivity | Reference |
| CSF1R | Potent Inhibitor | [1] |
| PDGFRα | Selective over | [1] |
| PDGFRβ | Selective over | [1] |
| FLT3 | Selective over | [1] |
| KIT | Selective over | [1] |
Note: This table summarizes the currently available public data on this compound selectivity. A broader kinase profiling would be necessary for a complete understanding of its off-target effects.
Experimental Protocols
Below is a detailed, representative methodology for a biochemical kinase inhibition assay, which is a standard method for determining the selectivity of kinase inhibitors like this compound. The specific parameters for this compound testing may vary.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant human tyrosine kinases
-
This compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrates for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These dilutions are then further diluted in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration is typically at or near the Km for each specific kinase.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Visualizing Key Pathways and Workflows
To further illustrate the context of this compound's action and evaluation, the following diagrams are provided.
References
Head-to-Head Showdown: A Comparative Analysis of CSF1R Inhibitors Pexidartinib (PLX3397) and Sotuletinib (BLZ945) in Cancer Models
For researchers, scientists, and drug development professionals, the burgeoning landscape of CSF1R inhibitors presents both opportunity and complexity. This guide offers a direct, data-driven comparison of two prominent CSF1R inhibitors, Pexidartinib (PLX3397) and Sotuletinib (BLZ945), summarizing their performance in preclinical cancer models to inform future research and development.
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage differentiation and survival. In the tumor microenvironment, activation of this pathway on tumor-associated macrophages (TAMs) often promotes an immunosuppressive, pro-tumoral phenotype. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to reprogram these macrophages and enhance anti-tumor immunity. This guide focuses on a head-to-head comparison of Pexidartinib and Sotuletinib, two small molecule inhibitors of CSF1R, in both in vitro and in vivo cancer models.
In Vitro Efficacy: A Direct Comparison in Tenosynovial Giant Cell Tumor (TGCT)
A recent study directly compared the cytotoxic effects of Pexidartinib and Sotuletinib in newly established tenosynovial giant cell tumor (TGCT) cell lines (Si-TGCT-1, -2, -3, and -4), which are characterized by CSF1R expression.[1][2][3] The results demonstrate a marked difference in potency between the two inhibitors.
Pexidartinib consistently exhibited lower IC50 values across all tested cell lines, indicating significantly higher potency in inhibiting cell proliferation compared to Sotuletinib.[1] Notably, the IC50 values for Sotuletinib were 5 to 33 times higher than those for Pexidartinib.[1] The sensitivity to Pexidartinib also correlated with the level of CSF1R expression, with cell lines expressing higher levels of the receptor (Si-TGCT-1 and -3) showing greater sensitivity.[1] Both inhibitors were shown to induce apoptosis, as evidenced by an increased BAX/BCL-2 ratio.[1][2][3]
| Cell Line | Pexidartinib (PLX3397) IC50 (µM) | Sotuletinib (BLZ945) IC50 (µM) | CSF1R Expression Level |
| Si-TGCT-1 | ~2 | >100 | High |
| Si-TGCT-2 | >20 | >100 | Low |
| Si-TGCT-3 | <2 | ~10 | High |
| Si-TGCT-4 | >20 | >100 | Low |
Table 1: Comparative IC50 values of Pexidartinib and Sotuletinib in TGCT cell lines. Data extracted from "Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis".[1]
In Vivo Application: Glioblastoma Models
Sotuletinib (BLZ945) in Glioblastoma:
In an orthotopic, immunocompetent mouse model of GBM, Sotuletinib (BLZ-945) administered as a monotherapy did not significantly improve median overall survival compared to a vehicle control (29 days vs. 27 days).[4] However, when combined with radiotherapy, Sotuletinib dramatically improved survival, with the median not being reached in the combination group, compared to 45 days for radiotherapy alone.[4] This synergistic effect is attributed to Sotuletinib's ability to reduce the radiation-induced increase in M2-polarized (immunosuppressive) TAMs within the tumor microenvironment.[4]
Pexidartinib (PLX3397) in Glioblastoma:
Similarly, in a separate study using an orthotopic mouse model of GBM, Pexidartinib (PLX3397) was shown to enhance the efficacy of radiotherapy.[4] Pexidartinib treatment suppressed the increase in M2 TAMs following radiation and resulted in improved survival.[4]
| Inhibitor | Cancer Model | Treatment | Key Findings |
| Sotuletinib (BLZ945) | Orthotopic, immunocompetent GBM | Monotherapy | No significant improvement in median overall survival.[4] |
| Combination with Radiotherapy | Significantly improved median overall survival (not reached vs. 45 days for RT alone). Reduced RT-induced M2 TAM infiltration.[4] | ||
| Pexidartinib (PLX3397) | Orthotopic GBM | Combination with Radiotherapy | Enhanced efficacy of radiotherapy and improved survival. Suppressed the increase in M2 TAMs post-radiation.[4] |
Table 2: Summary of in vivo efficacy of Sotuletinib and Pexidartinib in Glioblastoma models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: CSF1R signaling pathway and points of inhibition.
Caption: Experimental workflows for inhibitor comparison.
Experimental Protocols
Drug Cytotoxicity Assay (MTS Assay) for TGCT Cell Lines [1][2]
-
Cell Seeding: Plate TGCT cells (Si-TGCT-1, -2, -3, or -4) in 96-well plates.
-
Treatment: After cell attachment, treat the cells with varying concentrations of Pexidartinib (e.g., 0, 0.2, 2, 20, 200 µM) or Sotuletinib (e.g., 0, 0.1, 1, 10, 100, 1000 µM) diluted in DMEM/F-12 medium supplemented with 10% FBS.
-
Incubation: Incubate the plates for 96 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for a minimum of 2 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Orthotopic Glioblastoma Mouse Model [4]
-
Cell Culture: Culture murine glioblastoma cells (e.g., TRP) in appropriate media.
-
Stereotactic Injection: Anesthetize 6- to 8-week-old immunocompetent mice. Using a stereotactic frame, inject tumor cells into the right cerebral hemisphere.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 14 days).
-
Treatment Initiation: Randomize mice into treatment groups:
-
Vehicle control
-
Sotuletinib (BLZ-945) (e.g., 200 mg/kg, daily oral gavage)
-
Radiotherapy (e.g., 6 Gy x 3 fractions)
-
Combination of Sotuletinib and Radiotherapy
-
-
Monitoring: Monitor mice for tumor growth (e.g., via bioluminescence imaging if cells are luciferase-tagged) and overall health. Record survival data.
-
Endpoint Analysis: At the study endpoint or upon euthanasia, harvest brains for histological analysis and flow cytometry to assess the tumor microenvironment, including the quantification of M2-polarized TAMs (e.g., CD45+F4/80+CD206+).
Conclusion
This comparative guide highlights key differences and similarities between Pexidartinib and Sotuletinib based on available preclinical data. In vitro, Pexidartinib demonstrates superior potency in inhibiting the proliferation of TGCT cells. In vivo, while direct comparative studies are lacking, both inhibitors show promise in overcoming resistance to radiotherapy in glioblastoma models by modulating the immunosuppressive tumor microenvironment. These findings underscore the therapeutic potential of CSF1R inhibition and provide a foundation for the rational design of future clinical trials, both as monotherapies and in combination with other anti-cancer agents. Further head-to-head in vivo studies are warranted to definitively establish the superior agent for specific cancer indications.
References
- 1. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of CSF1R Inhibitors: PLX73086 and PLX3397 (Pexidartinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo applications and performance of two prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, PLX73086 and PLX3397 (Pexidartinib). The information presented is curated from preclinical and clinical studies to support researchers in selecting the appropriate tool for their in vivo investigations and to provide a contextual understanding for drug development professionals.
Introduction
This compound and PLX3397 are both potent inhibitors of the CSF1 receptor, a key regulator of macrophage and microglia survival, proliferation, and differentiation. While sharing a primary target, their distinct pharmacokinetic profiles, particularly concerning blood-brain barrier permeability, dictate their specific applications in in vivo research. PLX3397 (Pexidartinib) is an FDA-approved therapeutic for tenosynovial giant cell tumor (TGCT) and is known to be brain-penetrant. In contrast, this compound is characterized by its inability to cross the blood-brain barrier, making it a valuable tool for selectively studying the role of peripheral macrophages.
Comparative Data Presentation
The following tables summarize the key characteristics and in vivo data for this compound and PLX3397.
Table 1: General Characteristics and Target Profile
| Feature | This compound | PLX3397 (Pexidartinib) |
| Primary Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R, c-Kit, FLT3[1] |
| Blood-Brain Barrier Permeability | Non-penetrant[2] | CNS permeable[1] |
| Primary In Vivo Application | Selective depletion of peripheral macrophages | Depletion of microglia and peripheral macrophages; antitumor agent |
| Regulatory Status | Research compound | FDA-approved for Tenosynovial Giant Cell Tumor (TGCT)[3] |
Table 2: In Vivo Efficacy and Study Parameters
| Indication/Model | Compound | Dosing Regimen | Key In Vivo Findings | Reference |
| Tauopathy (Tg2541 Mouse Model) | This compound | 200 mg/kg, oral, chronic | Used to assess the contribution of peripheral CSF1R+ cells to tau pathology.[2] | [2] |
| Osteosarcoma (Orthotopic Xenograft) | PLX3397 | 5 mg/kg and 10 mg/kg, formulated in 20% DMSO | Significantly suppressed primary tumor growth and lung metastasis; depleted tumor-associated macrophages (TAMs).[3] | [3] |
| Tenosynovial Giant Cell Tumor (Phase 3 Clinical Trial) | PLX3397 | 1000 mg/day for 2 weeks, then 800 mg/day | 39% overall tumor response rate versus 0% for placebo.[4] | [4] |
| Castration-Resistant Prostate Cancer (Preclinical Model) | PLX3397 | Not specified | In combination with docetaxel, significantly reduced tumor growth compared to docetaxel alone (1130±399 mm³ vs 2763±537 mm³).[1] | [1] |
| Malignant Melanoma (BRAF-mutant model) | PLX3397 | Not specified | In combination with a BRAF inhibitor, improved survival (88% survival for 250 days vs. median 70 days for control).[1] | [1] |
Experimental Protocols
This compound: Peripheral Macrophage Depletion in a Tauopathy Mouse Model
-
Animal Model: Tg2541 tauopathy mouse model.[2]
-
Compound Formulation and Administration: this compound was administered orally at a dose of 200 mg/kg.[2]
-
Treatment Schedule: Chronic treatment was administered from 2 to 7 months of age.[2]
-
Endpoint Analysis: The primary outcomes assessed were the effects on pathogenic tau in the brain and plasma neurofilament light (NfL) protein concentration, a marker of neurodegeneration.[2] This protocol was designed to specifically evaluate the contribution of peripheral CSF1R-expressing cells to the central nervous system pathology.[2]
PLX3397 (Pexidartinib): In Vivo Osteosarcoma Xenograft Study
-
Animal Model: Osteosarcoma orthotopic xenograft mouse model.[3]
-
Compound Formulation and Administration: PLX3397 was formulated in 20% DMSO at concentrations of 5 mg/kg and 10 mg/kg for in vivo studies.[3]
-
Cell Lines: LM8 osteosarcoma and NFSa fibrosarcoma cells were used.[5]
-
Tumor Induction: Orthotopic xenografts were established in mice.[3]
-
Treatment Schedule: Systemic administration of PLX3397 was performed.[3]
-
Endpoint Analysis: Primary tumor growth, lung metastasis, and metastasis-free survival were monitored.[3][5] The tumor microenvironment was analyzed by flow cytometry to assess the depletion of tumor-associated macrophages (TAMs) and changes in T-cell infiltration.[3]
Visualization of Signaling Pathways and Experimental Workflows
Discussion and Conclusion
The in vivo applications of this compound and PLX3397 are primarily distinguished by their differential ability to cross the blood-brain barrier.
PLX3397 (Pexidartinib) has a broad range of applications due to its systemic activity against CSF1R, c-Kit, and FLT3. Its brain penetrance allows for the investigation of microglia in central nervous system disorders. In oncology, its efficacy has been demonstrated in preclinical models of various cancers, including osteosarcoma, prostate cancer, and melanoma, often in combination with other therapies.[1][3] The clinical validation of PLX3397 in TGCT underscores its therapeutic potential.[4] The available data suggest that its antitumor effects are mediated through the depletion of tumor-associated macrophages, which in turn modulates the tumor microenvironment to be more permissive to antitumor immune responses.[3]
This compound , as a non-brain penetrant CSF1R inhibitor, serves a more specialized role in preclinical research. Its utility lies in the ability to dissect the specific contributions of peripheral macrophage populations in various disease models without the confounding factor of central microglia depletion.[2] The study in the tauopathy model highlights its application in neuroscience to understand the interplay between peripheral inflammation and central pathology.[2]
References
- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]
Quantifying Macrophage Depletion: A Comparative Guide to PLX73086 and Other Methods
For researchers, scientists, and drug development professionals, the targeted depletion of macrophages is a critical experimental tool to elucidate their roles in health and disease. This guide provides an objective comparison of PLX73086, a selective CSF1R inhibitor, with the widely used clodronate liposomes for macrophage depletion. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed choice for your research needs.
Overview of Macrophage Depletion Methods
The two primary pharmacological methods for in vivo macrophage depletion are inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway and phagocyte-mediated suicide via clodronate liposomes.
This compound is a potent and selective small-molecule inhibitor of the CSF1R. This receptor is crucial for the survival, proliferation, and differentiation of most tissue-resident macrophages. By blocking CSF1R, this compound effectively induces apoptosis in these cells. A key feature of this compound is its inability to cross the blood-brain barrier, allowing for the selective depletion of peripheral macrophages while leaving central nervous system microglia largely unaffected.
Clodronate liposomes are a well-established tool for macrophage depletion. Macrophages, being professional phagocytes, readily engulf these liposomes. Once internalized, phospholipases disrupt the liposomal membrane, releasing clodronate into the cytoplasm. The accumulation of clodronate, a non-hydrolyzable analog of ATP, induces apoptosis. The route of administration can influence which macrophage populations are most effectively targeted.
Comparative Efficacy of Macrophage Depletion
The efficiency of macrophage depletion can vary depending on the tissue, dosage, and duration of treatment. Below is a summary of reported depletion efficiencies for CSF1R inhibitors and clodronate liposomes in various tissues.
| Method | Compound | Animal Model | Tissue | Depletion Efficiency (%) | Reference |
| CSF1R Inhibition | AC708 (this compound) | Mouse (Ovarian Cancer) | Tumor | ~81% | [1] |
| PLX5622 | Mouse | Spleen | >90% | [2] | |
| PLX5622 | Mouse | Liver | >90% | [2] | |
| PLX5622 | Mouse | Peritoneal Cavity | >95% | [2] | |
| Pexidartinib (PLX3397) | Mouse | Sciatic Nerve | ~70-80% | [3] | |
| Clodronate Liposomes | Clodronate Liposomes | Mouse | Spleen | >90% | [4] |
| Clodronate Liposomes | Mouse | Liver | >95% | [5] | |
| Clodronate Liposomes | Mouse | Lung | Significant Reduction | ||
| Clodronate Liposomes | Mouse | Bone Marrow | Significant Reduction |
Signaling Pathway and Mechanism of Action
To visualize the mechanisms of action, the following diagrams illustrate the CSF1R signaling pathway and the process of clodronate liposome-mediated apoptosis.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of macrophage depletion by clodronate liposomes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for macrophage depletion using this compound and clodronate liposomes, followed by methods for quantifying depletion.
Macrophage Depletion with this compound (Oral Administration)
-
Compound Formulation: this compound is typically formulated in a suitable vehicle for oral administration, such as in rodent chow. A common commercially available diet is AIN-76A. The concentration of this compound in the chow can be adjusted to achieve the desired dosage.
-
Animal Acclimation: Acclimate animals to the control diet (without this compound) for several days before starting the treatment.
-
Treatment: Provide mice with ad libitum access to the this compound-formulated chow. The duration of treatment will depend on the experimental design and the desired level of depletion, but is typically administered for 7 to 21 days.
-
Monitoring: Monitor the animals' body weight and general health throughout the treatment period.
Macrophage Depletion with Clodronate Liposomes (Intravenous Injection)
-
Reagent Preparation: Clodronate liposomes are commercially available as a suspension. Before injection, bring the suspension to room temperature.
-
Administration: For systemic depletion, administer the clodronate liposome suspension via intravenous (e.g., tail vein) or intraperitoneal injection. A typical dose for mice is 100-200 µL of a 5 mg/mL suspension.
-
Dosing Schedule: A single injection is often sufficient to achieve significant depletion within 24-48 hours.[4] For longer-term depletion, injections can be repeated every 3-4 days.
-
Control Group: Administer control liposomes (containing PBS instead of clodronate) to a control group of animals using the same volume and administration route.
Quantification of Macrophage Depletion: Flow Cytometry
-
Tissue Harvest and Single-Cell Suspension: Euthanize the animals and harvest the tissues of interest (e.g., spleen, liver, tumor). Prepare single-cell suspensions using standard mechanical and/or enzymatic digestion protocols.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable lysis buffer.
-
Fc Receptor Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32).
-
Staining: Stain the cells with fluorescently-conjugated antibodies against macrophage-specific markers. Common markers for murine macrophages include F4/80, CD11b, and CD68.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating and Analysis: Gate on the live, single-cell population and then identify the macrophage population based on the expression of the chosen markers. The percentage of macrophages in the treated group can be compared to the control group to determine the depletion efficiency.
Quantification of Macrophage Depletion: Immunohistochemistry (IHC)
-
Tissue Fixation and Sectioning: Harvest tissues and fix them in 4% paraformaldehyde. Embed the tissues in paraffin or OCT compound and prepare thin sections.
-
Antigen Retrieval: For paraffin-embedded tissues, perform antigen retrieval to unmask the epitopes.
-
Blocking: Block non-specific antibody binding using a suitable blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody against a macrophage marker (e.g., F4/80, CD68).
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogenic substrate (e.g., DAB) for colorimetric detection. Alternatively, use a fluorescently-conjugated secondary antibody for immunofluorescence.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (for colorimetric IHC) or a nuclear stain like DAPI (for immunofluorescence) and mount with coverslips.
-
Imaging and Analysis: Acquire images using a microscope and quantify the number of stained macrophages per unit area in the tissues from treated and control animals.
Experimental Workflow
The following diagram outlines a typical experimental workflow for quantifying macrophage depletion.
Caption: Experimental workflow for macrophage depletion and quantification.
Conclusion
Both this compound and clodronate liposomes are highly effective tools for macrophage depletion, each with distinct advantages. This compound offers the benefit of selectively depleting peripheral macrophages through oral administration, which can be advantageous for long-term studies and for investigating the specific roles of peripheral versus central nervous system macrophages. Clodronate liposomes are a well-validated and potent tool for systemic macrophage depletion, often achieving high levels of depletion with a single injection. The choice between these methods will depend on the specific research question, the target macrophage population, and the desired duration of depletion. Careful consideration of the experimental design and appropriate quantification methods are essential for obtaining robust and interpretable results.
References
- 1. mutcd.fhwa.dot.gov [mutcd.fhwa.dot.gov]
- 2. scispace.com [scispace.com]
- 3. Macrophage depletion using clodronate liposomes reveals latent dysfunction of the hematopoietic microenvironment associated with persistently imbalanced M1/M2 macrophage polarization in a mouse model of hemophagocytic lymphohistiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage depletion increases target specificity of bone-targeted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of PLX73086
For Immediate Reference: Key Safety and Disposal Information
At its core, the disposal procedure for PLX73086 should be guided by the principle of caution. As with many novel research compounds, a complete toxicological profile may not be available. Therefore, it is prudent to treat this compound as a hazardous substance throughout its lifecycle in the laboratory, from receipt to final disposal.
Quantitative Data Summary: Handling and Disposal Parameters
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety glasses/goggles, lab coat. | Standard practice for handling potentially hazardous chemicals.[1][2] |
| Waste Segregation | Segregate this compound waste from general lab trash. Use designated, clearly labeled hazardous waste containers. | Prevents accidental exposure and ensures proper disposal pathway.[3][4] |
| Solid Waste (Pure Compound) | Collect in a labeled, sealed container for hazardous chemical waste. | Avoids dispersal of the powdered compound. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain. | Prevents environmental contamination.[5][6] |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[7] | Prevents physical injury and chemical exposure.[2][7] |
| Contaminated Labware (non-sharps) | Decontaminate if possible, or dispose of as hazardous chemical waste. | Reduces the volume of hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label before disposing of the container in regular trash. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] | Ensures removal of residual compound. |
Detailed Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Protocol 1: Disposal of Unused Solid this compound
-
Objective: To safely package and label unused solid this compound for disposal as hazardous chemical waste.
-
Materials:
-
Original vial or a compatible, sealable container.
-
Hazardous waste label.
-
Appropriate PPE (double nitrile gloves, safety glasses, lab coat).
-
Chemical fume hood.
-
-
Procedure:
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.
-
If the original container is intact and properly sealed, ensure it is clearly labeled as "Hazardous Waste: this compound" and include the approximate quantity.
-
If transferring from a damaged or unsuitable container, carefully transfer the solid this compound to a new, compatible, and sealable container.
-
Securely seal the container.
-
Affix a completed hazardous waste label to the container, including the chemical name, "this compound," and any known hazard information (e.g., "Caution: Research compound with unknown toxicity").
-
Store the sealed and labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials, until collection by institutional environmental health and safety (EHS) personnel or a licensed waste disposal contractor.
-
Protocol 2: Disposal of this compound Solutions
-
Objective: To collect and store solutions containing this compound for proper disposal.
-
Materials:
-
Designated, compatible, and sealable hazardous waste container (e.g., a labeled carboy for organic solvent waste or a specific container for aqueous waste).
-
Hazardous waste label.
-
Appropriate PPE.
-
Chemical fume hood.
-
-
Procedure:
-
Working in a chemical fume hood, carefully pour the this compound solution into the designated hazardous waste container.
-
Avoid mixing incompatible waste streams. If this compound is dissolved in an organic solvent, it should be added to the appropriate organic waste container.
-
Ensure the waste container is securely sealed after the addition of waste.
-
The waste container must be properly labeled with "Hazardous Waste" and a list of its contents, including "this compound" and the solvent(s).
-
Store the waste container in the designated satellite accumulation area until it is full or ready for pickup by EHS.
-
Protocol 3: Disposal of this compound-Contaminated Materials
-
Objective: To properly dispose of labware and consumables contaminated with this compound.
-
Materials:
-
Designated hazardous waste containers (sharps container, solid waste bag/bin).
-
Hazardous waste labels.
-
Appropriate PPE.
-
-
Procedure:
-
Sharps (Needles, Syringes, etc.): Immediately dispose of any sharps contaminated with this compound into a designated, puncture-resistant, and clearly labeled "Chemically Contaminated Sharps" container.[7] Do not recap needles.
-
Non-Sharps Solid Waste (Gloves, Pipette Tips, Tubes, etc.): Collect all solid waste contaminated with this compound in a designated, leak-proof container or bag lined with a durable plastic bag, clearly labeled as "Hazardous Chemical Waste."
-
Glassware: If practical, decontaminate glassware by rinsing with a suitable solvent. Collect the first rinse as hazardous liquid waste.[4] After decontamination, the glassware can be washed and reused or disposed of in a designated broken glass container. If decontamination is not feasible, dispose of the contaminated glassware as solid hazardous waste.
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the logical flow for handling different forms of the compound and its associated waste.
Caption: Logical workflow for the disposal of this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 3. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling PLX73086
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PLX73086, a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Given that this compound is intended for research use only and comprehensive hazard data may not be available, it is imperative to treat this compound with a high degree of caution. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE should be worn at all times in the laboratory when the compound is being handled.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, such as preparing stock solutions or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[1]
-
Body Protection: A knee-length laboratory coat is essential to protect skin and clothing from contamination.[2][3] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1][4] Given that no specific glove resistance data for this compound is available, it is prudent to change gloves frequently, especially after direct contact with the compound. For extended handling or when preparing solutions, double-gloving can provide additional protection.[1]
-
Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
This compound Characteristics
The following table summarizes the known properties of this compound based on available research and supplier information.
| Property | Description | Source(s) |
| Appearance | Solid powder | MedKoo Biosciences, Benchchem |
| Purity | >98% | MedKoo Biosciences, Benchchem |
| Solubility | Soluble in DMSO | Benchchem |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences, Benchchem |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Mechanism of Action | Selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). | Benchchem |
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades crucial for the survival, proliferation, and differentiation of myeloid cells.[6][7][8][9] this compound blocks these downstream signaling pathways.
Caption: this compound inhibits CSF1R, blocking downstream signaling pathways.
Operational Plan
A clear operational plan is essential for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including microbalances, spatulas, weighing paper, and solvent-dispensing tools.
-
Weighing: As this compound is a solid powder, conduct all weighing operations within a chemical fume hood or a powder containment hood to prevent the inhalation of fine particles.
-
Solution Preparation: When preparing stock solutions, add the solvent to the powdered compound slowly to avoid splashing. Cap the vial or tube and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the compound. Wipe down the work area in the fume hood and any equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, weighing paper, and empty vials, should be considered contaminated. These items must be collected in a designated hazardous waste container.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. LABORATORY SAFETY GUIDELINES AND PPE USES.pdf [slideshare.net]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. uwlax.edu [uwlax.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
